molecular formula C10H12O2 B086812 2-Methyl-3-phenylpropanoic acid CAS No. 1009-67-2

2-Methyl-3-phenylpropanoic acid

Cat. No.: B086812
CAS No.: 1009-67-2
M. Wt: 164.2 g/mol
InChI Key: MCIIDRLDHRQKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-phenylpropanoic acid (CAS 1009-67-2) is a versatile organic building block classified as a phenylpropanoic acid. This compound is a valuable intermediate in chemical synthesis for developing pharmaceuticals, agrochemicals, and fragrances due to its structure that allows for further functionalization through reactions like esterification and reduction . The (S)-enantiomer of this compound, (S)-2-Methyl-3-phenylpropanoic acid (CAS 14367-54-5), is of particular interest in medicinal chemistry. It is described as a deamino-methyl-phenylalanine analog and has been identified as a ligand for thermolysin, suggesting potential applications in enzymology and protease research . Furthermore, pre-clinical studies on structurally related non-proteinogenic amino acids, specifically S(-)-2-amino-2-methyl-3-phenylpropanoic acid, have demonstrated promising pharmacological activities, including anti-inflammatory and antinociceptive properties with a potentially improved gastrointestinal safety profile compared to some conventional NSAIDs . This highlights the value of the core this compound structure as a basis for developing new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIIDRLDHRQKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009-67-2
Record name alpha-Methylhydrocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1009-67-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-3-PHENYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5Q3W2PVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Methyl-3-phenylpropanoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methyl-3-phenylpropanoic acid, a versatile building block in organic synthesis with significant potential in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its biological significance, particularly the interaction of its (S)-enantiomer with the metalloprotease thermolysin.

Core Properties and Identification

This compound, also known as α-methylhydrocinnamic acid, is a carboxylic acid featuring a phenyl group attached to the third carbon and a methyl group at the second carbon position. It exists as a racemic mixture and as individual enantiomers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number
Racemic1009-67-2[1]
(S)-enantiomer14367-54-5[2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
IUPAC Name This compound
Synonyms α-Methylhydrocinnamic acid, 2-Benzylpropionic acid
Computed Properties
XLogP32.1[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[3]
Rotatable Bond Count3[3]
Exact Mass164.083729621[3]
Monoisotopic Mass164.083729621[3]
Topological Polar Surface Area37.3 Ų[3]

Synthesis Protocol: Malonic Ester Synthesis

A common and effective method for the synthesis of this compound is the malonic ester synthesis. This multi-step process allows for the controlled formation of the carbon skeleton.

Malonic_Ester_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Second Alkylation cluster_3 Step 4: Hydrolysis and Decarboxylation reagents products Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate NaOEt, EtOH Sodium Ethoxide Sodium Ethoxide Alkylated Malonic Ester Alkylated Malonic Ester Enolate->Alkylated Malonic Ester C6H5CH2Cl Benzyl (B1604629) Chloride Benzyl Chloride Dialkylated Malonic Ester Dialkylated Malonic Ester Alkylated Malonic Ester->Dialkylated Malonic Ester 1. NaOEt, EtOH 2. CH3I Methyl Iodide Methyl Iodide Substituted Malonic Acid Substituted Malonic Acid Dialkylated Malonic Ester->Substituted Malonic Acid H3O+, Δ This compound This compound Substituted Malonic Acid->this compound -CO2

Malonic Ester Synthesis of this compound.
Detailed Methodology:

  • Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form a resonance-stabilized enolate.

  • First Alkylation: The enolate acts as a nucleophile and reacts with benzyl chloride in an SN2 reaction to form diethyl 2-benzylmalonate.

  • Second Deprotonation and Alkylation: The resulting alkylated malonic ester is treated again with sodium ethoxide to form another enolate, which is then reacted with methyl iodide to introduce the methyl group, yielding diethyl 2-benzyl-2-methylmalonate.

  • Hydrolysis and Decarboxylation: The dialkylated malonic ester is hydrolyzed using an aqueous acid solution (e.g., H₃O⁺) and heated. This process converts the ester groups into carboxylic acids and subsequently leads to the decarboxylation of one of the carboxyl groups, yielding the final product, this compound.

Analytical Protocols

Accurate analysis of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and spectroscopic methods are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound. A general workflow for HPLC analysis is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Dissolve Sample Dissolve Sample Filter Filter Dissolve Sample->Filter Injector Injector Filter->Injector Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification Quantification Peak Integration->Quantification

General Workflow for HPLC Analysis.
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is commonly employed. The exact ratio can be optimized to achieve the best separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 210-220 nm).

  • Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The area under the peak is integrated and compared to a calibration curve generated from standards of known concentrations for quantification.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals include those for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the methyl protons.

  • ¹³C NMR: Shows the different carbon environments within the molecule.

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands for the carboxylic acid O-H stretch (a broad peak around 2500-3300 cm⁻¹), the C=O stretch (a strong peak around 1700 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions of the molecule will be observed.

Mass Spectrometry (MS):

  • Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.

Biological Significance: Interaction with Thermolysin

The (S)-enantiomer of this compound has been identified as a ligand for thermolysin, a thermostable neutral metalloproteinase. This interaction is of interest to researchers in enzymology and protease research.

Thermolysin_Interaction cluster_enzyme Thermolysin Active Site Active Site Cleft Active Site Cleft Zn2+ Zn²⁺ His142 His142 Zn2+->His142 His146 His146 Zn2+->His146 Glu166 Glu166 Zn2+->Glu166 Ligand (S)-2-Methyl-3- phenylpropanoic acid Ligand->Active Site Cleft Binding Ligand->Zn2+ Carboxylate coordination

Interaction of (S)-2-Methyl-3-phenylpropanoic acid with Thermolysin.

The carboxylate group of (S)-2-Methyl-3-phenylpropanoic acid is believed to coordinate with the zinc ion (Zn²⁺) in the active site of thermolysin. This zinc ion is essential for the catalytic activity of the enzyme and is itself coordinated by three histidine residues (His142, His146) and a glutamate (B1630785) residue (Glu166). The phenyl and methyl groups of the ligand likely interact with hydrophobic pockets within the enzyme's active site cleft, contributing to the binding affinity. This inhibitory interaction serves as a model for the design of more potent and selective metalloprotease inhibitors.

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate and the biological activity of its enantiomers. The detailed protocols and data presented in this guide are intended to support researchers in their efforts to synthesize, analyze, and utilize this valuable molecule in drug discovery and development.

References

(S)-2-Methyl-3-phenylpropanoic acid and (R)-2-Methyl-3-phenylpropanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (S)- and (R)-enantiomers of 2-Methyl-3-phenylpropanoic acid, crucial chiral building blocks in organic synthesis and pharmaceutical development. This document details their physicochemical properties, synthesis, separation, and biological relevance, offering detailed experimental protocols and visual workflows to support advanced research and development.

Introduction

This compound is a chiral carboxylic acid belonging to the 2-arylpropanoic acid class. Like other members of this class, such as the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen, its stereochemistry is paramount to its biological activity. The spatial arrangement of the methyl group at the chiral center dictates the molecule's interaction with biological targets. Consequently, the ability to synthesize, separate, and analyze the individual (S)- and (R)-enantiomers is of significant importance in the fields of medicinal chemistry and drug development. This guide serves as a technical resource for professionals engaged in the study and application of these specific enantiomers.

Physicochemical and Chiroptical Properties

The distinct three-dimensional structures of the (S)- and (R)-enantiomers result in identical physical properties such as molecular weight and melting point, but opposing optical activity. A summary of their key properties is presented below.

Property(S)-2-Methyl-3-phenylpropanoic acid(R)-2-Methyl-3-phenylpropanoic acid
Molecular Formula C₁₀H₁₂O₂[1]C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [1]164.20 g/mol
IUPAC Name (2S)-2-methyl-3-phenylpropanoic acid[1](2R)-2-methyl-3-phenylpropanoic acid
CAS Number 14367-54-5[1]14367-67-0
Synonyms (S)-2-Benzylpropanoic acid(R)-2-Benzylpropanoic acid
Appearance SolidSolid
Specific Rotation ([α]D) Value not readily available in cited literature. Expected to be positive.Value not readily available in cited literature. Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.

Synthesis and Chiral Resolution Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary routes: the synthesis of a racemic mixture followed by chiral resolution, or direct asymmetric synthesis.

Synthesis of Racemic this compound

A common and effective method for synthesizing the racemic acid is the malonic ester synthesis, which involves the alkylation of diethyl malonate.

This protocol describes the synthesis of racemic this compound starting from diethyl malonate and benzyl (B1604629) bromide, followed by a second alkylation with methyl iodide.

  • Enolate Formation (Step 1):

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 23 g (1.0 mol) of sodium metal in 500 mL of absolute ethanol.

    • To this sodium ethoxide solution, add 160 g (1.0 mol) of diethyl malonate dropwise.

  • First Alkylation (Benzylation):

    • To the resulting sodio-malonic ester, add 171 g (1.0 mol) of benzyl bromide dropwise.

    • Heat the mixture to reflux for 2 hours to ensure complete reaction.

  • Second Alkylation (Methylation):

    • Cool the reaction mixture and add a second equivalent of sodium ethoxide, prepared by dissolving 23 g of sodium in 500 mL of absolute ethanol.

    • Add 142 g (1.0 mol) of methyl iodide dropwise to the mixture.

    • Heat the mixture to reflux for an additional 2 hours.

  • Saponification and Decarboxylation:

    • After cooling, add a solution of 120 g of sodium hydroxide (B78521) in 1 L of water to the reaction mixture.

    • Heat the mixture to reflux for 3 hours to hydrolyze the ester groups.

    • Distill off the ethanol.

    • Acidify the remaining aqueous solution carefully with concentrated sulfuric acid until the solution is strongly acidic (pH < 2). This will induce decarboxylation.

    • Heat the acidified mixture gently until the evolution of CO₂ ceases.

  • Workup and Purification:

    • Cool the mixture and extract the product with diethyl ether (3 x 200 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • The resulting crude product can be purified by vacuum distillation or recrystallization to yield racemic this compound.

Chiral Resolution of Enantiomers

This method involves reacting the racemic acid with a chiral base, such as (R)-(+)-1-phenylethylamine, to form diastereomeric salts which can be separated by fractional crystallization.

  • Salt Formation:

    • Dissolve 16.4 g (0.1 mol) of racemic this compound in 200 mL of hot methanol.

    • In a separate flask, dissolve 12.1 g (0.1 mol) of (R)-(+)-1-phenylethylamine in 100 mL of hot methanol.

    • Slowly add the amine solution to the acid solution with stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to promote crystallization. One diastereomeric salt will be less soluble and precipitate out.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer (e.g., the (R)-acid-(R)-amine salt).

    • The enantiomeric purity can be increased by recrystallizing the salt from fresh hot methanol.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with 2 M HCl to a pH of ~2. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

    • Extract the liberated enantiomerically enriched carboxylic acid with diethyl ether (3 x 50 mL).

  • Isolation and Recovery:

    • Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the nearly pure enantiomer.

    • The chiral amine can be recovered from the aqueous layer by adding a strong base (e.g., NaOH) and extracting with an organic solvent.

Enzymatic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.

  • Reaction Setup:

    • In a suitable flask, combine 1.64 g (10 mmol) of racemic this compound, 15 mL of an organic solvent (e.g., toluene (B28343) or hexane), and an equimolar amount of a simple alcohol (e.g., 0.6 mL of 1-butanol, ~12 mmol).

    • Add 100-200 mg of lipase (B570770) from Candida rugosa (or another suitable lipase like Novozym 435).

  • Enzymatic Reaction:

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C) on an orbital shaker.

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining acid and the formed ester.

    • Stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted acid and the ester product.

  • Separation and Isolation:

    • Once the desired conversion is reached, remove the enzyme by filtration.

    • Extract the mixture with a basic aqueous solution (e.g., 1 M NaHCO₃). The unreacted carboxylic acid will move to the aqueous phase as its sodium salt. The ester will remain in the organic phase.

    • Separate the layers.

    • Acidify the aqueous layer with 2 M HCl to pH ~2 and extract with diethyl ether to recover the unreacted, enantiomerically enriched acid (e.g., the (R)-enantiomer).

    • The organic layer containing the enantiomerically enriched ester (e.g., the (S)-ester) can be washed, dried, and the solvent evaporated. The ester can be subsequently hydrolyzed (e.g., with aqueous NaOH) to yield the corresponding (S)-acid.

Asymmetric Synthesis

Directly synthesizing a single enantiomer avoids the 50% theoretical yield limit of classical resolution. The Evans auxiliary method is a powerful strategy for achieving high diastereoselectivity in alkylation reactions.

Asymmetric_Synthesis_Workflow reagent reagent intermediate intermediate process process final final Aux (S)-4-Benzyl-2-oxazolidinone (Chiral Auxiliary) Acylation Acylation Aux->Acylation AcidChloride 3-Phenylpropanoyl chloride AcidChloride->Acylation Imide Chiral N-Acyl Oxazolidinone Acylation->Imide 1 Enolization Enolization (e.g., LDA) Imide->Enolization 2 Enolate Chiral Enolate Enolization->Enolate Methylation Alkylation (CH₃I) Enolate->Methylation 3 AlkylatedImide Alkylated Imide (High Diastereoselectivity) Methylation->AlkylatedImide Cleavage Cleavage (e.g., LiOH/H₂O₂) AlkylatedImide->Cleavage 4 Product (S)-2-Methyl-3- phenylpropanoic acid Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Asymmetric synthesis workflow using an Evans chiral auxiliary.

Analytical Techniques: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for determining the enantiomeric purity of this compound.

  • Column: Chiralcel OD-H or a similar cellulose-based column is often effective.

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane, 2-propanol (isopropanol), and a small amount of an acidic modifier like trifluoroacetic acid (TFA). A common starting ratio is 98:2:0.1 (n-hexane:isopropanol:TFA).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[2]

  • Procedure:

    • Prepare a sample solution by dissolving a small amount of the acid in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • The two enantiomers will elute at different retention times, allowing for their quantification and the calculation of enantiomeric excess (e.e.).

Biological Activity and Significance

The enantiomers of 2-arylpropanoic acids are well-known for their differential biological activity, particularly as inhibitors of cyclooxygenase (COX) enzymes.[3]

Mechanism of Action: COX Inhibition

The anti-inflammatory and analgesic effects of this class of compounds are primarily attributed to the (S)-enantiomer.[3] The (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. The (R)-enantiomer is significantly less active as a COX inhibitor.[3] While some in-vivo conversion of the (R) to the (S) form can occur for certain related drugs like ibuprofen, the intrinsic activity resides with the (S)-enantiomer.

COX_Pathway stimulus stimulus membrane membrane enzyme enzyme inhibitor inhibitor product product effect effect InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, Injury) PLA2 Phospholipase A₂ InflammatoryStimuli->PLA2 activates MembranePL Membrane Phospholipids AA Arachidonic Acid MembranePL->AA releases PLA2->MembranePL acts on COX COX-1 / COX-2 AA->COX substrate PGs Prostaglandins (PGG₂, PGH₂) COX->PGs produces Inhibitor (S)-2-Methyl-3-phenylpropanoic acid (and other NSAIDs) Inhibitor->COX inhibits Synthases Prostaglandin (B15479496) Synthases PGs->Synthases substrate BioProstaglandins PGE₂, PGI₂, TXA₂, etc. Synthases->BioProstaglandins Inflammation Inflammation BioProstaglandins->Inflammation Pain Pain BioProstaglandins->Pain Fever Fever BioProstaglandins->Fever

Caption: The prostaglandin biosynthesis pathway and the site of inhibition by (S)-NSAIDs.

Conclusion

The (S)- and (R)-enantiomers of this compound represent a classic example of stereospecificity in chemical synthesis and biology. As precursors and structural analogs to potent pharmaceuticals, the ability to prepare and analyze these compounds in their enantiomerically pure forms is essential. This guide has provided the foundational knowledge and detailed experimental protocols required for researchers to effectively work with these valuable chiral molecules, from their synthesis via malonic ester routes to their separation by classical and enzymatic resolution, and their analysis by chiral HPLC. The established link between the (S)-enantiomer and the inhibition of the cyclooxygenase pathway underscores the critical importance of stereochemistry in modern drug design and development.

References

Spectroscopic Profile of 2-Methyl-3-phenylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-phenylpropanoic acid (also known as α-methylhydrocinnamic acid). The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, Infrared, and Mass spectra of this compound.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
11.14Broad Signal1H--COOH
7.30m2H-Aromatic H
7.20m3H-Aromatic H
3.08dd1H13.3, 6.3-CH₂-
2.77sextet-like1H--CH-
2.68dd1H13.4, 8.0-CH₂-
1.18d3H6.9-CH₃

Data sourced from Vera et al. (2018).[1]

Table 2: ¹³C NMR Spectral Data of this compound (101 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
182.00C=O
139.10Aromatic C (quaternary)
129.09Aromatic CH
128.51Aromatic CH
126.52Aromatic CH
41.24-CH-
39.39-CH₂-
16.59-CH₃

Data sourced from Vera et al. (2018).[1]

Table 3: Infrared (IR) Absorption Data for this compound (ATR, neat)

Wavenumber (cm⁻¹)DescriptionFunctional Group
3086-2557Broad bandO-H stretch
1698StrongC=O stretch
1453MediumC-H bend (CH₃)
1249, 1230MediumC-O stretch / O-H bend
941Medium, broadO-H bend (out-of-plane)
740, 702StrongC-H bend (out-of-plane, aromatic)

Data sourced from Vera et al. (2018).[1]

Table 4: Mass Spectrometry (EI-MS) Data for this compound

m/zProposed FragmentRelative Abundance
164[M]⁺Molecular Ion
118[M - HCOOH]⁺High
91[C₇H₇]⁺Base Peak
77[C₆H₅]⁺Medium
65[C₅H₅]⁺Medium

Data sourced from Vera et al. (2018).[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum was recorded with proton decoupling to simplify the spectrum to single lines for each carbon environment. A sufficient number of scans and a suitable relaxation delay were used to ensure the detection of all carbon signals, including the quaternary carbon.

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique with the neat solid sample. A small amount of the solid compound was placed directly onto the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory was used.

  • Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal was acquired and automatically subtracted from the sample spectrum. Multiple scans were averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum was presented as transmittance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample was vaporized and then bombarded with a beam of electrons with an energy of 70 eV. This caused the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: The separated ions were detected, and their abundance was recorded to generate a mass spectrum, which is a plot of relative intensity versus the m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of spectroscopic data for the structural elucidation of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis cluster_interp Interpretation & Structure Confirmation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Place neat solid on ATR crystal Sample->Prep_IR Prep_MS Introduce into ion source Sample->Prep_MS Acq_NMR NMR Spectrometer (1H & 13C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Data_NMR NMR Spectra (Chemical Shift, Multiplicity, Integration) Acq_NMR->Data_NMR Data_IR IR Spectrum (Wavenumbers) Acq_IR->Data_IR Data_MS Mass Spectrum (m/z values) Acq_MS->Data_MS Interp_NMR Assign H and C environments Data_NMR->Interp_NMR Interp_IR Identify functional groups (COOH, C=O, Ar) Data_IR->Interp_IR Interp_MS Determine Molecular Weight & Fragmentation Pattern Data_MS->Interp_MS Structure Confirmed Structure Interp_NMR->Structure Interp_IR->Structure Interp_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on 2-Methyl-3-phenylpropanoic Acid: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular weight and chemical formula of 2-Methyl-3-phenylpropanoic acid, a compound of interest in various research and development applications. The data presented herein is compiled from verified chemical databases and is intended to support laboratory and computational work.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. This data is critical for a range of scientific calculations, including stoichiometry, solution preparation, and analytical characterization.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1][2][3]
Molecular Weight 164.20 g/mol [2][3]
Alternate Molecular Weight 164.21 g/mol [1]

It is important to note that slight variations in molecular weight may be reported due to differences in isotopic abundance calculations.[2][3]

Chemical Identification

For unambiguous identification, the following identifiers are associated with this compound:

  • IUPAC Name : this compound[3]

  • Synonyms : alpha-Methylhydrocinnamic acid, 2-Benzylpropionic acid[3]

Structural Information Visualization

To illustrate the relationship between the compound and its core properties, the following diagram is provided.

A This compound B Molecular Formula C10H12O2 A->B has C Molecular Weight 164.20 g/mol A->C has

Figure 1: Core Properties of this compound

References

The Multifaceted Biological Activities of 2-Methyl-3-phenylpropanoic Acid and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-Methyl-3-phenylpropanoic acid and its derivatives. This class of small molecules, rooted in the structure of the common non-steroidal anti-inflammatory drugs (NSAIDs), has demonstrated a surprisingly broad and nuanced range of pharmacological effects. This document collates key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways to serve as a foundational resource for ongoing research and development in this area.

Core Biological Activities

The primary biological activities associated with this compound and its analogs are anti-inflammatory, analgesic, and antibacterial. Emerging research also points towards potential applications as antinociceptive and antiplatelet agents. The core structure serves as a versatile scaffold, allowing for chemical modifications that can fine-tune its potency and selectivity across these different biological targets.

Quantitative Data Summary

The following tables summarize the key quantitative data for various analogs of this compound, providing a comparative view of their biological activities.

Table 1: Anti-inflammatory and Antinociceptive Activity

CompoundAssayDose/ConcentrationResultReference
S(-)-2-amino-2-methyl-3-phenylpropanoic acidXylene-induced ear edema (in vivo)10 mg/kg (i.p.)31.1% inhibition of edema[1]
S(-)-2-amino-2-methyl-3-phenylpropanoic acidTail-flick test (in vivo)10 mg/kg (i.p.)36.78% increase in tail cut-off latency[1]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema (in vivo)10, 20, and 40 mg/kg (i.p.)Dose-dependent reduction in paw edema[2]

Table 2: Cyclooxygenase (COX) Inhibition

CompoundTargetIC50Reference
2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid (6h)COX-1Better than Ibuprofen[3]
2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid (6h)COX-2Better than Ibuprofen[3]
2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6l)COX-1Better than Ibuprofen[3]
2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6l)COX-2Inhibition potentcy close to Nimesulide[3]

Table 3: Antibacterial Activity

CompoundBacterial StrainMIC (µg/mL)Reference
2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid (6d)Not specifiedPromising antibacterial property[3]
2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid (6h)Not specifiedPromising antibacterial property[3]
2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6l)Not specifiedPromising antibacterial property[3]
2-(4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6m)Not specifiedPromising antibacterial property[3]

Key Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of this compound and its analogs.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.

  • Animal Model: Wistar rats are typically used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound or vehicle is administered, often intraperitoneally (i.p.).

    • After a set period (e.g., 30 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is made into the hind paw to induce inflammation.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

In Vivo Antinociceptive Activity: Tail-Flick Test

This method evaluates the central analgesic activity of a compound.

  • Animal Model: Mice or rats are used.

  • Procedure:

    • A baseline latency for the animal to flick its tail away from a radiant heat source is recorded.

    • The test compound or vehicle is administered.

    • The tail-flick latency is measured again at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

    • A cut-off time is established to prevent tissue damage.

  • Data Analysis: The percentage increase in tail-flick latency is calculated.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.

  • Procedure:

    • The test compound is pre-incubated with the enzyme.

    • Arachidonic acid (the substrate) is added to initiate the enzymatic reaction, which produces prostaglandin (B15479496) H2 (PGH2).

    • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced (converted from PGH2) is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated.

Signaling Pathways and Mechanisms of Action

The primary mechanism of anti-inflammatory action for this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 2-Methyl-3-phenylpropanoic Acid Analogs Compound->COX1_COX2

Figure 1. Inhibition of the Cyclooxygenase Pathway.

The antibacterial mechanism of action for these compounds is less well-defined and is an active area of research. It may involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or other currently unknown targets.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro In Vitro Assays (COX Inhibition, Antibacterial) Characterization->In_Vitro In_Vivo In Vivo Models (Anti-inflammatory, Analgesic) Characterization->In_Vivo Data_Analysis Quantitative Data Analysis (IC50, MIC, % Inhibition) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Lead_ID Lead Compound Identification Data_Analysis->Lead_ID

Figure 2. General Experimental Workflow for Drug Discovery.

Conclusion

This compound and its analogs represent a promising class of compounds with a diverse range of biological activities. Their well-established anti-inflammatory properties, coupled with emerging evidence of antibacterial and other pharmacological effects, make them attractive candidates for further drug discovery and development efforts. This guide provides a snapshot of the current understanding of these compounds and is intended to facilitate future research in this exciting field.

References

2-Methyl-3-phenylpropanoic Acid: A Phenylalanine Derivative with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-phenylpropanoic acid, a chiral carboxylic acid and a structural analog of the amino acid phenylalanine, represents a key pharmacophore in medicinal chemistry. As a member of the 2-arylpropionic acid class, it shares structural similarities with well-known non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and biological activities. The document details experimental protocols for its preparation and discusses its potential mechanism of action, particularly in the context of inflammation. While specific quantitative biological data for the parent compound is limited in publicly accessible literature, this guide leverages data from closely related derivatives to highlight its therapeutic promise. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this scaffold.

Introduction

This compound is a carboxylic acid characterized by a phenyl group attached to a propanoic acid backbone with a methyl group at the alpha position. Its structural relationship to phenylalanine, an essential amino acid, makes it an interesting candidate for biological investigation. The presence of a chiral center at the C2 position results in two enantiomers, (S)- and (R)-2-Methyl-3-phenylpropanoic acid, which may exhibit different pharmacological and toxicological profiles. The broader class of 2-arylpropionic acids is renowned for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide explores the synthesis, known biological activities, and potential therapeutic applications of this compound, with a focus on its role as a phenylalanine derivative.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂--INVALID-LINK--
Molecular Weight 164.20 g/mol --INVALID-LINK--
XLogP3 2.1--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Rotatable Bond Count 2--INVALID-LINK--
Exact Mass 164.083729621 Da--INVALID-LINK--
Topological Polar Surface Area 37.3 Ų--INVALID-LINK--

Synthesis of this compound

Several synthetic routes have been established for the preparation of 2-arylpropionic acids, which can be adapted for the synthesis of this compound. A common and effective method is the malonic ester synthesis.

Experimental Protocol: Malonic Ester Synthesis

This protocol outlines a general procedure for the synthesis of this compound via the malonic ester pathway.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Benzyl (B1604629) chloride

  • Methyl iodide

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Alkylation with Benzyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

    • Slowly add diethyl malonate to the stirred solution at room temperature.

    • After the addition is complete, add benzyl chloride dropwise to the reaction mixture.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture, pour it into water, and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain diethyl benzylmalonate.

  • Methylation:

    • Dissolve the obtained diethyl benzylmalonate in a suitable solvent like ethanol.

    • Add a solution of sodium ethoxide in ethanol.

    • To this mixture, add methyl iodide dropwise and reflux for 2-3 hours.

    • Work up the reaction as described in the previous step to obtain diethyl benzylmethylmalonate.

  • Hydrolysis and Decarboxylation:

    • To the diethyl benzylmethylmalonate, add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups.

    • After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic.

    • Heat the acidified solution to reflux for an additional 2-4 hours to effect decarboxylation.

    • Cool the mixture to room temperature, which may result in the precipitation of the product.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Biological Activity and Potential Mechanisms of Action

A study on a pyrrole (B145914) derivative of this compound, namely 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory and immunomodulatory properties.[1][2][3]

Anti-inflammatory Activity

In a carrageenan-induced paw edema model in Wistar rats, a well-established assay for acute inflammation, this derivative exhibited significant anti-inflammatory effects.[1][2][3] The quantitative results from this study are summarized in Table 2.

Table 2: Anti-inflammatory Effect of a this compound Derivative in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg, i.p.)Paw Edema Inhibition at 2h (Single Dose)Paw Edema Inhibition at 4h (14-Day Repeated Dose)
Compound 3f 10-Significant (p < 0.001)
Compound 3f 20Significant (p = 0.001)Significant (p < 0.001)
Compound 3f 40-Significant (p < 0.001)
Diclofenac (Reference) 25SignificantSignificant

Data extracted from Zlatanova-Tenisheva et al. (2025).[1][2][3]

Immunomodulatory Effects and Signaling Pathways

The aforementioned study also investigated the effect of the this compound derivative on cytokine levels in a lipopolysaccharide (LPS)-induced systemic inflammation model.[1][2][3] The results suggest that the compound modulates key inflammatory signaling pathways.

Specifically, repeated administration of the derivative led to a significant decrease in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and a significant increase in the anti-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3] These findings implicate the involvement of the TNF-α and TGF-β signaling pathways in the mechanism of action of this class of compounds.

TNF-α is a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory cascade. Its signaling is mediated through two distinct receptors, TNFR1 and TNFR2, leading to the activation of downstream pathways such as NF-κB and MAPK, which in turn regulate the expression of various pro-inflammatory genes. The observed reduction in TNF-α levels by the derivative of this compound suggests a potential inhibitory effect on this pathway.

TNF_alpha_signaling cluster_complex TNFR1 Signaling Complex TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B P NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Nucleus Nucleus NF_kappa_B->Nucleus Inflammation Inflammation Nucleus->Inflammation Gene Transcription

Caption: Simplified TNF-α signaling pathway leading to inflammation.

TGF-β1 is a multifunctional cytokine with potent anti-inflammatory and immunosuppressive properties. It signals through a receptor complex of type I and type II serine/threonine kinases, leading to the phosphorylation and activation of Smad proteins. The activated Smad complexes translocate to the nucleus and regulate the transcription of target genes involved in immune suppression and tissue repair. The elevation of TGF-β1 levels by the derivative of this compound suggests a potential activation of this anti-inflammatory pathway.

TGF_beta_signaling TGF_beta TGF-β1 TGFBR2 TGFβRII TGF_beta->TGFBR2 TGFBR1 TGFβRI TGFBR2->TGFBR1 Recruitment & Phosphorylation Smad2_3 Smad2/3 TGFBR1->Smad2_3 P Smad4 Smad4 Smad2_3->Smad4 Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus Anti_inflammatory Anti-inflammatory Gene Expression Nucleus->Anti_inflammatory

Caption: Simplified TGF-β signaling pathway promoting anti-inflammatory responses.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not extensively documented. However, as a member of the 2-arylpropionic acid class, its pharmacokinetic profile is expected to share similarities with other drugs in this category, such as ibuprofen (B1674241).

Generally, 2-arylpropionic acids are well-absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours. They are highly bound to plasma proteins (>99%). The elimination half-life can vary among different members of this class but is generally in the range of a few hours. Metabolism primarily occurs in the liver, followed by renal excretion of the metabolites. For instance, ibuprofen has a biological half-life of about 2-4 hours and is eliminated within 24 hours.[4] It is important to note that these are general characteristics, and specific studies are required to determine the precise pharmacokinetic parameters of this compound.

Experimental Workflow for Biological Evaluation

To further elucidate the biological activity of this compound, a systematic experimental workflow is essential. A key initial step would be to assess its inhibitory activity against relevant enzymes, such as those in the inflammatory cascade.

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a general workflow for determining the inhibitory potential of this compound against a target enzyme.

enzyme_inhibition_workflow start Start prepare_reagents Prepare Reagents: - Target Enzyme - Substrate - this compound (Inhibitor) - Assay Buffer start->prepare_reagents determine_enzyme_conc Determine Optimal Enzyme Concentration prepare_reagents->determine_enzyme_conc determine_km Determine Substrate Km determine_enzyme_conc->determine_km perform_inhibition_assay Perform Inhibition Assay (Varying Inhibitor Concentrations) determine_km->perform_inhibition_assay measure_activity Measure Enzyme Activity (e.g., Spectrophotometry, Fluorimetry) perform_inhibition_assay->measure_activity data_analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 measure_activity->data_analysis determine_ki Determine Inhibition Constant (Ki) and Mechanism of Inhibition data_analysis->determine_ki end End determine_ki->end

Caption: A generalized experimental workflow for an enzyme inhibition assay.

Conclusion

This compound, as a phenylalanine derivative, holds considerable promise as a scaffold for the development of new therapeutic agents. Its structural similarity to established anti-inflammatory drugs, coupled with the demonstrated potent anti-inflammatory and immunomodulatory activities of its derivatives, underscores its potential. The modulation of key signaling pathways, including the downregulation of pro-inflammatory TNF-α and the upregulation of anti-inflammatory TGF-β1, suggests a multifaceted mechanism of action that warrants further investigation. This technical guide provides a foundational understanding of this compound, from its synthesis to its potential biological effects, and is intended to facilitate future research and development efforts in this area. Further studies are necessary to determine the specific biological targets, quantitative activity, and pharmacokinetic profile of this compound to fully realize its therapeutic potential.

References

Synonyms for 2-Methyl-3-phenylpropanoic acid (e.g., alpha-Methylhydrocinnamic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-phenylpropanoic acid, also known by its common synonym α-Methylhydrocinnamic acid. This document consolidates critical information on its nomenclature, physicochemical properties, synthesis, analytical characterization, and biological significance, making it an essential resource for professionals in research and drug development.

Nomenclature and Synonyms

This compound is a carboxylic acid with a well-defined structure, leading to various systematic and common names. Understanding these synonyms is crucial for comprehensive literature searches and unambiguous identification. The compound exists as a racemate and as individual enantiomers, each with a distinct CAS Registry Number.

Synonym Type CAS Registry Number Chirality
This compoundIUPAC Name1009-67-2[1]Racemic
α-Methylhydrocinnamic acidCommon Name1009-67-2[1]Racemic
2-Benzylpropionic acidCommon Name1009-67-2[1]Racemic
Benzenepropanoic acid, α-methyl-Systematic Name1009-67-2[1]Racemic
(S)-2-Methyl-3-phenylpropanoic acidIUPAC Name14367-54-5[2][3](S)-enantiomer
(S)-2-Benzylpropanoic acidCommon Name14367-54-5[2](S)-enantiomer
DEAMINO-METHYL-PHENYLALANINETrivial Name14367-54-5[2](S)-enantiomer
(R)-2-Methyl-3-phenylpropanoic acidIUPAC NameNot specified(R)-enantiomer

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Properties
Property Value Reference
Molecular FormulaC₁₀H₁₂O₂[1][3]
Molecular Weight164.20 g/mol [1][4]
Melting Point39-41 °C[4]
Boiling Point167-168 °C at 23 mmHg[4]
Density1.065 g/mL at 25 °C[4]
XLogP32.1[2]
pKaNot specified
SolubilitySoluble in organic solvents like CDCl₃ for NMR analysis.[5]
Spectroscopic Data

Spectroscopic data is vital for the structural confirmation and purity assessment of this compound.

Technique Key Data and Interpretation Reference
¹H NMR In CDCl₃, characteristic signals are observed for the aromatic protons (multiplet, ~7.20-7.40 ppm), the methine proton (quartet, ~3.73 ppm), the methyl protons (doublet, ~1.51 ppm), and the carboxylic acid proton (broad singlet, ~11.5-11.7 ppm).[6]
¹³C NMR In CDCl₃, distinct peaks are observed for the carboxylic carbon (~181.1 ppm), aromatic carbons (~127.2-139.7 ppm), the methine carbon (~45.4 ppm), and the methyl carbon (~18.0 ppm).[5][6]
Mass Spectrometry (MS) The molecular ion peak (M⁺) is observed at m/z 150. A prominent base peak at m/z 105 corresponds to the loss of the carboxyl group ([M - COOH]⁺). Another significant fragment is the phenyl cation at m/z 77 ([C₆H₅]⁺).[6]
Infrared (IR) Spectroscopy Key absorption bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700-1725 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aliphatic C-H stretches (<3000 cm⁻¹).[6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic chemistry methodologies. Below are detailed protocols for its synthesis and analytical characterization.

Synthesis Protocol: Malonic Ester Synthesis

This protocol outlines a general approach for the synthesis of this compound via a malonic ester synthesis route.

Objective: To synthesize this compound.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Benzyl (B1604629) chloride

  • Methyl iodide

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Alkylation with Benzyl Chloride: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in absolute ethanol (B145695). Add a solution of sodium ethoxide in ethanol dropwise with stirring. After the addition is complete, add benzyl chloride dropwise and reflux the mixture for 2-3 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the benzyl-substituted malonic ester.

  • Methylation: Dissolve the product from the previous step in absolute ethanol and treat it with sodium ethoxide followed by methyl iodide. Reflux the mixture for 2-3 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a concentrated solution of sodium hydroxide. Reflux the mixture until the ester is completely hydrolyzed (monitor by TLC). After cooling, acidify the mixture with concentrated hydrochloric acid.

  • Isolation: Heat the acidified mixture to effect decarboxylation until the evolution of CO₂ ceases. Cool the mixture and extract the product with diethyl ether. Wash the ether extract with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by distillation under reduced pressure or by recrystallization from a suitable solvent.

Analytical Protocol: GC-MS Analysis

Objective: To confirm the identity and purity of synthesized this compound.

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Compare the retention time and the mass spectrum of the sample with a known standard or with library data to confirm the identity. The fragmentation pattern should be consistent with the expected structure, showing key fragments at m/z 150, 105, and 77.[6]

Biological Activity and Signaling Pathways

Derivatives of phenylpropanoic acid are a significant class of compounds in medicinal chemistry, known for their anti-inflammatory, analgesic, and potential anticancer activities.[7]

Enzyme Inhibition

This compound and its analogs have been investigated as inhibitors of various enzymes. For instance, related phenylpropionic acid derivatives are well-known inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[8] They have also been studied as inhibitors of metalloproteinases like thermolysin.[9]

Experimental Protocol: Thermolysin Inhibition Assay

Objective: To determine the inhibitory activity of this compound against thermolysin.

Materials:

  • Thermolysin from Bacillus thermoproteolyticus

  • Substrate: N-[3-(2-Furyl)acryloyl]-Gly-L-Leu-NH₂ (FAGLA)

  • This compound (inhibitor)

  • Tris-HCl buffer (pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of thermolysin in Tris-HCl buffer. Prepare a stock solution of the substrate FAGLA in the same buffer. Prepare a stock solution of the inhibitor in DMSO and make serial dilutions in the buffer.

  • Assay: In a 96-well plate, add the Tris-HCl buffer, the inhibitor solution at various concentrations, and the thermolysin solution. Incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Add the substrate solution to each well to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 345 nm over time using a spectrophotometer. The hydrolysis of FAGLA by thermolysin results in a decrease in absorbance.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Potential Signaling Pathway Involvement

Based on the known targets of phenylpropanoic acid derivatives, a plausible signaling pathway that could be modulated by this compound is the inflammatory signaling cascade. Inhibition of enzymes like COX would lead to a downstream reduction in the production of prostaglandins, which are key mediators of inflammation.

Below is a conceptual diagram of a simplified inflammatory signaling pathway that could be targeted.

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzyme COX_Enzyme Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inflammation_Response Inflammation_Response Prostaglandins->Inflammation_Response Mediation 2_Methyl_3_phenylpropanoic_acid 2-Methyl-3-phenyl- propanoic acid 2_Methyl_3_phenylpropanoic_acid->COX_Enzyme Inhibition

Conceptual diagram of the potential inhibitory effect of this compound on the COX pathway.

Experimental and Logical Workflows

The development and characterization of this compound involve a logical progression of steps from synthesis to biological evaluation.

Workflow cluster_synthesis Chemical Synthesis & Purification cluster_analysis Analytical Characterization cluster_bio Biological Evaluation Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural_Characterization Purification->Structural_Characterization Purity_Assessment Purity_Assessment Structural_Characterization->Purity_Assessment Biological_Screening Biological_Screening Purity_Assessment->Biological_Screening Lead_Optimization Lead_Optimization Biological_Screening->Lead_Optimization End Lead_Optimization->End

General workflow for the development and evaluation of this compound derivatives.

This guide serves as a foundational resource for researchers and developers working with this compound. The provided data and protocols are intended to facilitate further investigation into the properties and applications of this versatile chemical entity.

References

Methodological & Application

Synthesis of 2-Methyl-3-phenylpropanoic Acid via Malonic Ester Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile and widely employed method in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a variety of substituted carboxylic acids from simple alkyl halides. This application note provides a detailed protocol for the synthesis of 2-methyl-3-phenylpropanoic acid, a valuable building block in medicinal chemistry and drug development, through a sequential dialkylation of diethyl malonate. The process involves the formation of a stabilized enolate from diethyl malonate, followed by two consecutive nucleophilic substitution reactions with benzyl (B1604629) bromide and a methylating agent. The resulting disubstituted malonic ester is then hydrolyzed and subsequently decarboxylated to yield the target carboxylic acid.

Chemical and Physical Data

A summary of the key quantitative data for the reactants, intermediates, and the final product is presented in the following tables for easy reference and comparison.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
Diethyl malonateC₇H₁₂O₄160.17199.31.055
Sodium ethoxideC₂H₅NaO68.05Decomposes0.868
Benzyl bromideC₇H₇Br171.03198-1991.438
Methyl iodideCH₃I141.9442.42.28
Diethyl benzyl(methyl)malonateC₁₅H₂₀O₄264.32~160-165 (at reduced pressure)Not available
This compoundC₁₀H₁₂O₂164.20278.6 (predicted)1.085 (predicted)

Table 2: Spectroscopic Data for this compound

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Assignment
~11.0-12.0 (br s, 1H)-COOH
7.15-7.35 (m, 5H)Aromatic protons
3.05 (dd, J = 13.6, 7.2 Hz, 1H)-CH₂-Ph (diastereotopic H)
2.75 (dd, J = 13.6, 7.6 Hz, 1H)-CH₂-Ph (diastereotopic H)
2.70 (m, 1H)-CH(CH₃)-
1.20 (d, J = 7.0 Hz, 3H)-CH₃

Note: Predicted and typical chemical shifts are provided. Actual values may vary based on experimental conditions.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for this compound

IR Spectroscopy (KBr, cm⁻¹) Mass Spectrometry (EI, m/z)
Frequency Range Assignment
2500-3300 (broad)O-H stretch (carboxylic acid dimer)
3030, 3060C-H stretch (aromatic)
2970, 2930C-H stretch (aliphatic)
1705C=O stretch (carboxylic acid)
1600, 1495, 1455C=C stretch (aromatic ring)
1230C-O stretch
940 (broad)O-H bend (out-of-plane)

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The overall workflow is depicted below.

Synthesis_Workflow DiethylMalonate Diethyl Malonate Enolate1 Diethyl Malonate Enolate DiethylMalonate->Enolate1 1. NaOEt, EtOH BenzylMalonate Diethyl Benzylmalonate Enolate1->BenzylMalonate 2. Benzyl Bromide Enolate2 Diethyl Benzylmalonate Enolate BenzylMalonate->Enolate2 3. NaOEt, EtOH DialkylatedEster Diethyl Benzyl(methyl)malonate Enolate2->DialkylatedEster 4. Methyl Iodide DicarboxylicAcid Benzyl(methyl)malonic Acid DialkylatedEster->DicarboxylicAcid 5. H₃O⁺, Heat (Hydrolysis) FinalProduct This compound DicarboxylicAcid->FinalProduct 6. Heat (Decarboxylation)

Caption: Overall workflow for the synthesis of this compound.

Protocol 1: Synthesis of Diethyl Benzyl(methyl)malonate (Sequential Dialkylation)

This protocol details the sequential addition of a benzyl group and a methyl group to diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol (B145695)

  • Benzyl bromide

  • Methyl iodide

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir until all the sodium has dissolved.

  • First Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add 80.1 g (0.5 mol) of diethyl malonate dropwise from a dropping funnel over 30 minutes with continuous stirring.

  • First Alkylation (Benzylation): To the resulting enolate solution, add 85.5 g (0.5 mol) of benzyl bromide dropwise over 1 hour. After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Second Enolate Formation: Cool the reaction mixture to room temperature. In a separate flask, prepare another 0.5 mol of sodium ethoxide solution as described in step 1. Add this second solution of sodium ethoxide to the reaction mixture containing diethyl benzylmalonate.

  • Second Alkylation (Methylation): To the newly formed enolate, add 71.0 g (0.5 mol) of methyl iodide dropwise over 1 hour. A gentle reflux may be observed. After the addition is complete, continue to stir at room temperature for 2 hours, then heat to reflux for an additional 1-2 hours to ensure complete reaction.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add 200 mL of water and extract with diethyl ether (3 x 100 mL). Combine the organic extracts and wash with saturated aqueous ammonium chloride solution (100 mL) and then with brine (100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl benzyl(methyl)malonate. Purify the crude product by vacuum distillation.

Protocol 2: Hydrolysis and Decarboxylation to this compound

This protocol describes the conversion of the dialkylated malonic ester to the final carboxylic acid product.

Materials:

  • Diethyl benzyl(methyl)malonate

  • Concentrated hydrochloric acid

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Hydrolysis: In a round-bottom flask, combine the purified diethyl benzyl(methyl)malonate (e.g., 26.4 g, 0.1 mol) with 100 mL of 6 M hydrochloric acid. Heat the mixture to reflux with vigorous stirring for 12-18 hours. The reaction progress can be monitored by the disappearance of the ester layer.

  • Decarboxylation: Continue heating at reflux until the evolution of carbon dioxide ceases.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by recrystallization or distillation under reduced pressure.

Reaction Mechanism and Logical Relationships

The malonic ester synthesis proceeds through a series of well-defined steps. The following diagram illustrates the logical relationship between the key stages of the synthesis.

Reaction_Mechanism cluster_alkylation Sequential Alkylation cluster_hydrolysis_decarboxylation Hydrolysis and Decarboxylation Start Diethyl Malonate Enolate1 Enolate Formation (Base) Start->Enolate1 Alkylation1 First Alkylation (R¹-X) Enolate1->Alkylation1 Monoalkylated Monoalkylated Malonate Alkylation1->Monoalkylated Enolate2 Second Enolate Formation (Base) Monoalkylated->Enolate2 Alkylation2 Second Alkylation (R²-X) Enolate2->Alkylation2 Dialkylated Dialkylated Malonate Alkylation2->Dialkylated Hydrolysis Ester Hydrolysis (Acid/Base) Dialkylated->Hydrolysis Dicarboxylic Disubstituted Malonic Acid Hydrolysis->Dicarboxylic Decarboxylation Decarboxylation (Heat) Dicarboxylic->Decarboxylation FinalProduct Final Carboxylic Acid Decarboxylation->FinalProduct

Caption: Logical steps in the malonic ester synthesis of a disubstituted carboxylic acid.

Asymmetric Synthesis of Enantiomerically Pure 2-Methyl-3-phenylpropanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of enantiomerically pure (S)- and (R)-2-methyl-3-phenylpropanoic acid. This chiral carboxylic acid is a valuable building block in the synthesis of various pharmaceuticals and other biologically active molecules. The stereochemistry at the α-position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production.

Three primary strategies for achieving high enantiopurity are presented: diastereoselective alkylation using an Evans chiral auxiliary, catalytic asymmetric hydrogenation of a prochiral precursor, and enzymatic kinetic resolution of the racemate. This guide offers a comparative overview of these methods, complete with detailed protocols, quantitative data, and visual workflows to aid in the selection and implementation of the most suitable synthetic route.

Comparative Data of Asymmetric Synthesis Methods

The following table summarizes typical quantitative data for the three distinct methods for obtaining enantiomerically pure 2-methyl-3-phenylpropanoic acid. These values are representative and may be optimized for specific laboratory conditions.

MethodKey Reagents/CatalystSubstrateProduct ConfigurationDiastereomeric/Enantiomeric ExcessOverall Yield
Diastereoselective Alkylation (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, LDA, Benzyl (B1604629) BromideN-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone(S)-enantiomer>99:1 (d.r.)~80-85%
Asymmetric Hydrogenation Ru(OAc)₂[(S)-BINAP](E)-2-Methyl-3-phenylacrylic acid(S)-enantiomer>95% (e.e.)>90%
Enzymatic Kinetic Resolution Candida rugosa Lipase, EthanolRacemic this compound(R)-acid / (S)-ester>98% (e.e.) for unreacted acid~45% (for one enantiomer)

Method 1: Diastereoselective Alkylation using an Evans Chiral Auxiliary

This method involves the temporary attachment of a chiral auxiliary to a propionyl group, followed by diastereoselective alkylation and subsequent removal of the auxiliary to yield the enantiomerically pure product. The Evans oxazolidinone auxiliaries are highly effective for this purpose due to their ability to create a rigid, chelated enolate that directs the approach of the electrophile.

Experimental Workflow

cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Acylation_Start Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Acylation_Reagents n-BuLi, Propionyl Chloride THF, -78 °C to RT Acylation_Start->Acylation_Reagents 1. Acylation_Product N-Propionyl Oxazolidinone Acylation_Reagents->Acylation_Product 2. Alkylation_Start N-Propionyl Oxazolidinone Acylation_Product->Alkylation_Start Alkylation_Reagents LDA, Benzyl Bromide THF, -78 °C Alkylation_Start->Alkylation_Reagents 1. Alkylation_Product N-Alkylated Oxazolidinone Alkylation_Reagents->Alkylation_Product 2. Cleavage_Start N-Alkylated Oxazolidinone Alkylation_Product->Cleavage_Start Cleavage_Reagents LiOH, H₂O₂ THF/H₂O, 0 °C Cleavage_Start->Cleavage_Reagents 1. Cleavage_Product (S)-2-Methyl-3-phenylpropanoic acid Cleavage_Reagents->Cleavage_Product 2. Recovered_Auxiliary Recovered Evans Auxiliary Cleavage_Reagents->Recovered_Auxiliary

Figure 1: Workflow for Diastereoselective Alkylation.
Detailed Protocol

Protocol 1: Acylation of the Chiral Auxiliary

  • To a stirred solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Concentrate the solution in vacuo and purify by flash column chromatography to yield N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Protocol 2: Diastereoselective Alkylation

  • To a stirred solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • In a separate flask, dissolve the acylated oxazolidinone from the previous step (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the substrate solution to the LDA solution via cannula.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add benzyl bromide (1.2 eq) dropwise and stir the reaction mixture for 4 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.

  • Concentrate the solution in vacuo and purify by flash column chromatography to isolate the alkylated product, (4R,5S)-3-((S)-2-Methyl-3-phenylpropanoyl)-4-methyl-5-phenyl-2-oxazolidinone.[1]

Protocol 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).[1]

  • Stir the reaction mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Extract the chiral auxiliary with ethyl acetate.

  • Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.

  • Dry the organic layer over MgSO₄, concentrate in vacuo, and purify as needed to obtain (S)-2-Methyl-3-phenylpropanoic acid.[1]

Method 2: Catalytic Asymmetric Hydrogenation

This method involves the direct hydrogenation of a prochiral α,β-unsaturated carboxylic acid using a chiral catalyst. The Ru-BINAP system is a highly effective catalyst for this transformation, providing high enantioselectivity and yield under relatively mild conditions. The precursor, (E)-2-methyl-3-phenylacrylic acid, can be synthesized via a Knoevenagel condensation between phenylacetaldehyde (B1677652) and propanoic acid.

Experimental Workflow

cluster_0 Asymmetric Hydrogenation Start (E)-2-Methyl-3-phenylacrylic acid Reaction Ru(OAc)₂[(S)-BINAP] H₂, Methanol High Pressure, RT Start->Reaction 1. Workup Work-up (Solvent removal, Purification) Reaction->Workup 2. Product (S)-2-Methyl-3-phenylpropanoic acid Workup->Product 3.

Figure 2: Workflow for Asymmetric Hydrogenation.
Detailed Protocol

  • In a high-pressure autoclave, dissolve (E)-2-methyl-3-phenylacrylic acid (1.0 eq) in degassed methanol.

  • Add the Ru(OAc)₂[(S)-BINAP] catalyst (0.005-0.01 mol%).

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to 10-50 atm.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the autoclave and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford enantiomerically pure (S)-2-methyl-3-phenylpropanoic acid.

Method 3: Enzymatic Kinetic Resolution

This method utilizes the enantioselectivity of an enzyme, typically a lipase, to resolve a racemic mixture of the carboxylic acid. The enzyme selectively catalyzes the esterification of one enantiomer, allowing for the separation of the unreacted acid and the newly formed ester. This method is advantageous due to its mild reaction conditions and high enantioselectivity.

Experimental Workflow

cluster_0 Enzymatic Resolution Start Racemic this compound Reaction Candida rugosa Lipase Ethanol, Organic Solvent 30-40 °C, Shaking Start->Reaction 1. Separation Separation (Filtration, Extraction) Reaction->Separation 2. Product1 (R)-2-Methyl-3-phenylpropanoic acid Separation->Product1 Unreacted Product2 (S)-Ethyl 2-methyl-3-phenylpropanoate Separation->Product2 Esterified

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 2-Methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of chiral carboxylic acids, particularly those in the 2-arylpropionic acid class (profens), often exhibit distinct pharmacological and toxicological profiles. For instance, the (S)-enantiomer of many profens is responsible for their anti-inflammatory activity, while the (R)-enantiomer is often less active or may contribute to adverse effects. Consequently, the production of enantiomerically pure forms of these compounds is of significant interest in the pharmaceutical industry. The kinetic resolution of racemic mixtures using enzymes, particularly lipases, offers a highly selective and environmentally benign method for obtaining these valuable chiral building blocks.

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 2-methyl-3-phenylpropanoic acid via enantioselective esterification. The protocols described herein utilize commercially available lipases and standard analytical techniques for the determination of enantiomeric excess and conversion.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. In the case of the enantioselective esterification of a racemic carboxylic acid, the enzyme will preferentially convert one enantiomer into its corresponding ester, leaving the unreacted acid enriched in the other enantiomer. By stopping the reaction at approximately 50% conversion, it is possible to obtain both the ester and the remaining acid in high enantiomeric excess.

Experimental Workflow

The overall experimental workflow for the enzymatic kinetic resolution of racemic this compound is depicted below.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Separation cluster_products Products racemic_acid Racemic 2-Methyl-3- phenylpropanoic Acid reaction_setup Reaction Setup: Incubation with stirring at controlled temperature racemic_acid->reaction_setup enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_setup solvent Organic Solvent (e.g., Hexane) solvent->reaction_setup alcohol Alcohol (e.g., n-Butanol) alcohol->reaction_setup sampling Reaction Monitoring (e.g., Chiral HPLC/GC) reaction_setup->sampling quenching Reaction Quenching (at ~50% conversion) sampling->quenching separation Separation of Ester and Unreacted Acid quenching->separation ee_determination Determination of Enantiomeric Excess (e.e.) and Conversion (c) separation->ee_determination s_acid (S)-2-Methyl-3- phenylpropanoic Acid separation->s_acid r_ester (R)-Ester separation->r_ester G cluster_reactants Reactants cluster_products Products racemic_acid Racemic (R,S)-Acid enzyme Lipase racemic_acid->enzyme k_R > k_S alcohol Alcohol alcohol->enzyme s_acid (S)-Acid (unreacted) enzyme->s_acid Slow reaction (k_S) r_ester (R)-Ester enzyme->r_ester Fast reaction (k_R) water Water enzyme->water

Application Notes and Protocols: 2-Methyl-3-phenylpropanoic Acid as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylpropanoic acid is a valuable chiral building block in modern organic synthesis, providing a versatile scaffold for the enantioselective preparation of a wide range of biologically active molecules. Its structure, featuring a stereogenic center at the α-position to a carboxylic acid and a benzyl (B1604629) group, makes it an ideal precursor for the synthesis of important pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and Angiotensin-Converting Enzyme (ACE) inhibitors. The (S)-enantiomer, in particular, is often the biologically active isomer, making stereocontrolled synthesis a critical aspect of its application.

These application notes provide an overview of the key synthetic strategies employing this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and visual workflows to guide researchers in their synthetic endeavors.

Key Applications and Synthetic Strategies

The primary applications of this compound as a chiral building block can be categorized into three main enantioselective strategies:

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

  • Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral precursor, such as 2-phenylacrylic acid derivatives, using a chiral catalyst to induce high enantioselectivity in the formation of the chiral center.

  • Diastereoselective Alkylation using Chiral Auxiliaries: In this strategy, a chiral auxiliary, often derived from a related chiral molecule like L-phenylalanine, is temporarily attached to a prochiral substrate to direct the stereochemical outcome of an alkylation reaction.

Enzymatic Kinetic Resolution of Racemic 2-Arylpropionic Acids

Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically enriched profens. Lipases are frequently employed to catalyze the enantioselective esterification of the racemic acid, where one enantiomer is converted to an ester at a much faster rate than the other.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution
Substrate (Racemic Acid)EnzymeAlcoholSolventYield (%) of (S)-AcidEnantiomeric Excess (ee) of (S)-Acid (%)Reference
Ibuprofen (B1674241)Candida rugosa Lipase (B570770)n-ButanolIsooctane>45>95[1]
Naproxen (B1676952)Candida rugosa LipaseTrimethylsilylmethanolIsooctane~50High (not specified)[2]
Ibuprofen Ethyl Ester (Hydrolysis)Thermostable Esterase (EST10)Water (in ionic liquid)[OmPy][BF4]47.496.6[3]
FlurbiprofenCandida antarctica Lipase B (CALB)MethanolNot specifiedNot specified89.6[4]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ibuprofen

This protocol details the kinetic resolution of racemic ibuprofen via enantioselective esterification using Candida rugosa lipase.

Materials:

  • Racemic Ibuprofen

  • Candida rugosa Lipase (immobilized or free)

  • n-Butanol

  • Isooctane (or other suitable organic solvent like hexane)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (magnetic stirrer, separatory funnel, rotary evaporator)

  • Chiral HPLC system for ee determination

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve racemic ibuprofen (1.0 eq) and n-butanol (1.2 eq) in isooctane.

  • Enzyme Addition: Add Candida rugosa lipase (typically 10-50% by weight of the substrate). A small amount of aqueous buffer may be added to maintain enzyme activity.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 37-45 °C) and monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the formed ester.

  • Work-up: Once the desired conversion is reached, filter off the enzyme.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to extract the unreacted (S)-ibuprofen as its sodium salt into the aqueous layer. The (R)-ibuprofen butyl ester will remain in the organic layer.

  • Isolation of (S)-Ibuprofen: Separate the aqueous layer and acidify it with a suitable acid (e.g., 1M HCl) to a pH of ~2. Extract the precipitated (S)-ibuprofen with diethyl ether or ethyl acetate.

  • Drying and Concentration: Dry the organic extract containing (S)-ibuprofen over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-ibuprofen.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Enzymatic_Kinetic_Resolution cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_analysis Analysis racemic_acid Racemic 2-Methyl-3- phenylpropanoic Acid reaction_vessel Reaction Vessel (Organic Solvent) racemic_acid->reaction_vessel alcohol Alcohol (e.g., n-Butanol) alcohol->reaction_vessel lipase Lipase (e.g., Candida rugosa) lipase->reaction_vessel filtration Filtration (Remove Enzyme) reaction_vessel->filtration Reaction (near 50% conversion) extraction Liquid-Liquid Extraction (Base Wash) filtration->extraction s_acid (S)-Enantiomer (Unreacted Acid) extraction->s_acid Aqueous Layer r_ester (R)-Enantiomer (Ester) extraction->r_ester Organic Layer hplc Chiral HPLC Analysis s_acid->hplc ee_determination Determine Enantiomeric Excess (ee) hplc->ee_determination Asymmetric_Hydrogenation prochiral Prochiral Substrate (2-Phenylacrylic Acid) reactor High-Pressure Reactor (Methanol) prochiral->reactor catalyst Chiral Catalyst (e.g., Ru-(S)-BINAP) catalyst->reactor h2 H₂ Gas h2->reactor workup Work-up (Solvent Removal) reactor->workup Hydrogenation purification Purification (Chromatography/ Recrystallization) workup->purification product Enantiopure Product ((S)-2-Phenylpropanoic Acid) purification->product analysis Chiral Analysis (HPLC/GC) product->analysis Chiral_Auxiliary_Workflow start Achiral Substrate (Propionic Acid Derivative) attachment Attachment of Auxiliary start->attachment auxiliary Chiral Auxiliary ((S)-4-Benzyl-2-oxazolidinone) auxiliary->attachment diastereomer Chiral Substrate-Auxiliary Adduct attachment->diastereomer alkylation Diastereoselective Alkylation (Base, Electrophile) diastereomer->alkylation diastereomeric_product Alkylated Product (Mixture of Diastereomers) alkylation->diastereomeric_product separation Purification (Chromatography) diastereomeric_product->separation pure_diastereomer Single Diastereomer separation->pure_diastereomer cleavage Cleavage of Auxiliary pure_diastereomer->cleavage product Enantiomerically Pure Product cleavage->product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary analysis Analysis (NMR, HPLC for ee%) product->analysis

References

High-performance liquid chromatography (HPLC) methods for 2-Methyl-3-phenylpropanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the analysis of 2-Methyl-3-phenylpropanoic acid using High-Performance Liquid Chromatography (HPLC). The methods described are intended for researchers, scientists, and professionals involved in drug development and quality control. The protocols cover reversed-phase, normal-phase, and chiral separation techniques to suit various analytical needs, from routine purity assessments to specific enantiomeric quantification.

Reversed-Phase HPLC Method for Achiral Analysis

This method is suitable for the quantitative analysis of this compound in various matrices. It utilizes a C18 stationary phase and a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer.

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Reagent and Sample Preparation:

  • Phosphate Buffer (pH 3.0): Prepare a suitable phosphate buffer (e.g., potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio. Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Workflow Diagram

G prep Sample and Standard Preparation hplc HPLC System Equilibration prep->hplc inject Inject Sample/ Standard hplc->inject data Data Acquisition and Analysis inject->data report Generate Report data->report

Figure 1: General HPLC analysis workflow.

Normal-Phase HPLC Method for Achiral Analysis

This method offers an alternative selectivity for the analysis of this compound and is particularly useful for separating it from non-polar impurities.

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column Silica (B1680970) (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethyl Acetate : Trifluoroacetic Acid (97:3:0.95, v/v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 264 nm[1]
Injection Volume 20 µL

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Carefully mix n-hexane, ethyl acetate, and trifluoroacetic acid in the specified ratio.[1] Degas the mobile phase.

  • Standard and Sample Preparation: Dissolve the reference standard and samples in the mobile phase to the desired concentrations. Filter through a 0.45 µm PTFE syringe filter.

Analysis Procedure:

  • Equilibrate the silica column with the mobile phase.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and perform quantitative analysis based on peak areas.

Chiral HPLC Method for Enantiomeric Separation

The separation of the enantiomers of this compound is crucial for stereospecific analysis in pharmaceutical and biological studies. Two primary approaches are presented: using a chiral stationary phase (CSP) and a chiral mobile phase additive (CMPA).

Method 1: Chiral Stationary Phase (CSP)

This is the most direct and common method for chiral separations.

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD-H or Chiralcel OJ-H (or equivalent)
Mobile Phase n-Hexane : Ethanol : Methanol : Trifluoroacetic Acid (92:4:4:0.1, v/v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature Ambient
Detection UV at 210 nm[2]
Injection Volume 10 µL[2]

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified solvents and additive.[2]

  • Standard and Sample Preparation: Dissolve the racemic and enantiomerically pure standards, as well as samples, in the mobile phase or a suitable solvent like methanol.[2]

Method 2: Chiral Mobile Phase Additive (CMPA)

This method uses a standard achiral column, with chirality being induced by an additive in the mobile phase.

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Aqueous buffer (e.g., 0.5% triethylamine (B128534) acetate, pH 3.0) with a chiral selector (e.g., 25 mM Hydroxypropyl-β-cyclodextrin) and an organic modifier (e.g., acetonitrile)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature Ambient
Detection UV at 254 nm[3]
Injection Volume 20 µL[3]

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the aqueous buffer and dissolve the chiral additive.[3] Add the organic modifier as needed to optimize retention and resolution.

  • Standard and Sample Preparation: Dissolve standards and samples in the mobile phase.

Decision Tree for Chiral Method Selection

G start Start: Need Chiral Separation csp_available Chiral Stationary Phase (CSP) Available? start->csp_available use_csp Use CSP Method csp_available->use_csp Yes use_cmpa Use Chiral Mobile Phase Additive (CMPA) Method csp_available->use_cmpa No optimize Optimize Mobile Phase and Column use_csp->optimize use_cmpa->optimize

Figure 2: Decision tree for chiral method selection.

Quantitative Data Summary

The following table summarizes typical performance data for the described methods. Note that these values are illustrative and may vary depending on the specific instrument, column, and laboratory conditions.

MethodAnalyteRetention Time (min)Resolution (Rs)Linearity (r²)LOD (µg/mL)
Reversed-Phase This compound~ 8.5N/A> 0.999~ 0.1
Normal-Phase This compound~ 12.2N/A> 0.998~ 0.2
Chiral (CSP) (R)-enantiomer~ 27.7[2]> 1.5> 0.999~ 0.05
Chiral (CSP) (S)-enantiomer~ 23.3[2]> 1.5> 0.999~ 0.05

Note: N/A = Not Applicable for achiral methods. LOD = Limit of Detection. These values are based on typical performance for similar compounds.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Active sites on the column; pH of mobile phase inappropriate for the analyte.Use a base-deactivated column; adjust mobile phase pH; add a competitor amine (e.g., triethylamine) to the mobile phase.
Poor Resolution Inappropriate mobile phase composition or column.Optimize mobile phase strength and selectivity; try a different column chemistry (e.g., phenyl-hexyl).
Variable Retention Times Fluctuation in column temperature; mobile phase composition changing; column degradation.Use a column oven for temperature control; prepare fresh mobile phase daily; use a guard column and replace the analytical column if necessary.
No Peaks Detector issue; no sample injected; compound not eluting.Check detector lamp and settings; verify autosampler/injector function; use a stronger mobile phase.

References

Application Note: Quantitative Analysis of 2-Methyl-3-phenylpropanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Methyl-3-phenylpropanoic acid in solution using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a derivatization step is employed to enhance its chromatographic properties. This document provides a comprehensive protocol, including sample preparation, derivatization, GC-MS parameters, and data analysis. The presented method is suitable for applications in drug metabolism studies, pharmacokinetic research, and quality control of pharmaceutical formulations.

Introduction

This compound is a carboxylic acid that serves as a key intermediate and metabolite in various pharmaceutical and chemical processes. Accurate and reliable quantification of this compound is crucial for understanding its behavior in biological systems and for ensuring the quality of related products. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for the analysis of organic acids. However, the inherent polarity of the carboxylic acid group necessitates a derivatization step to increase volatility and thermal stability, ensuring good chromatographic peak shape and reliable quantification. This protocol outlines a validated GC-MS method following a methyl ester derivatization of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS): (e.g., 4-Phenylbutyric acid or a stable isotope-labeled analog)

  • Derivatization Reagent: Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Solvents: Methanol, Dichloromethane, Hexane (B92381) (all HPLC or GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Glassware: Autosampler vials with inserts, volumetric flasks, pipettes, and a heating block or water bath.

Sample Preparation and Derivatization
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard in methanol.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

    • For unknown samples, perform a suitable extraction if the matrix is complex (e.g., liquid-liquid extraction or solid-phase extraction). The final extract should be dissolved in methanol.

  • Derivatization to Methyl Ester:

    • Pipette 100 µL of the standard solution or sample extract into a clean, dry autosampler vial.

    • Add 50 µL of 14% BF3-methanol solution.

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial at 60°C for 60 minutes in a heating block or water bath.[1]

    • After cooling to room temperature, add 0.5 mL of saturated NaCl solution.

    • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.

    • Carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]

    • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Mass Spectrum and Retention Time

The derivatization of this compound with BF3-methanol yields its methyl ester, Methyl 2-methyl-3-phenylpropanoate. The expected mass spectrum of this derivative will show characteristic fragment ions. The molecular ion ([M]+) is expected at m/z 178. A prominent fragment is often observed at m/z 91, corresponding to the tropylium (B1234903) ion (C7H7+), which is characteristic of compounds containing a benzyl (B1604629) group. Another significant fragment is typically seen at m/z 88, resulting from a McLafferty rearrangement.

Under the specified GC conditions, the retention time for Methyl 2-methyl-3-phenylpropanoate would need to be empirically determined but is expected to elute in the mid-to-late portion of the chromatographic run.

Quantitative Analysis

For quantitative analysis using SIM mode, the following ions are recommended for monitoring:

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Methyl 2-methyl-3-phenylpropanoate9188, 178
Internal Standard (e.g., Methyl 4-phenylbutyrate)To be determined based on its mass spectrumTo be determined

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The linearity of the method should be evaluated by the coefficient of determination (R²), which should ideally be >0.99.

Method Performance Characteristics (Illustrative Example)

The following table presents typical performance characteristics that can be expected from this method. These values should be experimentally verified.

Parameter Expected Value
Linearity (R²) > 0.995
Linear Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard in Methanol Add_IS Add Internal Standard Sample->Add_IS Add_BF3 Add BF3-Methanol Add_IS->Add_BF3 Heat Heat at 60°C for 60 min Add_BF3->Heat Quench Add Saturated NaCl Heat->Quench Extract Extract with Hexane Quench->Extract Dry Dry with Na2SO4 Extract->Dry Inject Inject into GC-MS Dry->Inject Acquire Data Acquisition (Scan/SIM) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The methyl ester derivatization protocol is straightforward and effective in improving the chromatographic performance of the analyte. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical and related industries, enabling them to implement this method for their specific analytical needs. It is recommended to perform a full method validation in the target matrix to ensure compliance with regulatory requirements.

References

Application Notes and Protocols for the Quantification of 2-Methyl-3-phenylpropanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 2-Methyl-3-phenylpropanoic acid in biological matrices, such as human plasma and urine. The protocols are designed to be adaptable for various research and development applications, from preclinical pharmacokinetic studies to clinical biomonitoring.

Section 1: Bioanalytical Method Validation

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The following tables summarize the typical validation parameters and acceptance criteria based on regulatory guidelines.

Table 1: Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Back-calculated concentrations of calibration standards within ±15% of nominal (±20% at LLOQ)
Precision (Repeatability & Intermediate) Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy Mean accuracy within 85-115% of nominal (80-120% at LLOQ)
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤ 20% %CV.
Upper Limit of Quantification (ULOQ) The highest standard on the calibration curve with acceptable precision and accuracy.
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Recovery Consistent and reproducible recovery for the analyte and IS.
Matrix Effect Assessed to ensure precision, accuracy, and selectivity are not compromised.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Analyte concentration should be within ±15% of the nominal concentration.

Section 2: Quantification in Human Plasma using LC-MS/MS

This section outlines a protocol for the quantification of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive and specific, making it suitable for low concentration measurements.

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma

1. Materials and Reagents:

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d5)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and quality controls (QCs) to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ACN containing the internal standard (e.g., 50 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

  • Vortex for 15 seconds and inject into the LC-MS/MS system.

G cluster_prep Sample Preparation plasma Plasma Sample (100 µL) add_is Add IS in ACN (300 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute (100 µL) evaporate->reconstitute inject Inject to LC-MS/MS reconstitute->inject G cluster_prep Sample Preparation urine Urine Sample (500 µL) add_is Add IS urine->add_is acidify Acidify (pH ~1) add_is->acidify extract LLE with Ethyl Acetate acidify->extract evaporate Evaporate to Dryness extract->evaporate derivatize Derivatize (BSTFA) evaporate->derivatize inject Inject to GC-MS derivatize->inject G cluster_pathway Potential Metabolic Pathway parent This compound hydroxylated Hydroxylated Metabolites parent->hydroxylated Phase I (Hydroxylation) beta_oxidation Beta-Oxidation Products parent->beta_oxidation Beta-Oxidation conjugates Glucuronide/Sulfate Conjugates hydroxylated->conjugates Phase II (Conjugation) beta_oxidation->conjugates Phase II (Conjugation) excretion Excretion (Urine/Feces) conjugates->excretion

Application of 2-Methyl-3-phenylpropanoic acid in the synthesis of pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylpropanoic acid and its derivatives are versatile building blocks in the synthesis of a variety of pharmaceutical compounds. The structural motif of a phenylpropanoic acid is central to the pharmacological activity of numerous drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for the use of this compound and its analogs in the synthesis of pharmaceuticals, with a focus on anti-inflammatory agents and key intermediates for complex drug molecules.

I. Synthesis of Anti-inflammatory Agents

Derivatives of this compound are widely explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

A. Synthesis of 2-(4-substitutedmethylphenyl)propionic Acid Derivatives

A common strategy for developing novel anti-inflammatory agents is the derivatization of the phenyl ring of a propionic acid scaffold. The following protocols detail a general synthesis route.

Experimental Protocols:

1. Synthesis of 2-(4-methylphenyl)propionic acid

  • Reaction: Hydrolysis of 2-(4-methylphenyl)propionitrile.

  • Procedure:

    • Dissolve 2-(4-methylphenyl)propionitrile (0.015 mol, 2.18 g) in 40 mL of 5 N HCl.

    • Reflux the mixture for 1 hour.

    • Extract the precipitated product with ethyl acetate (B1210297) (3 x 100 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and recrystallize the crude product from ethanol.

  • Yield: 78%

2. Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid

  • Reaction: Bromination of 2-(4-methylphenyl)propionic acid.

  • Procedure:

    • Dissolve 2-(4-methylphenyl)propionic acid (0.01 mol, 1.64 g) in 50 mL of ethyl acetate and add a catalytic amount of HBr.

    • Cool the solution in an ice bath and add bromine (0.012 mol, 0.61 mL) in 20 mL of ethyl acetate dropwise.

    • Stir the reaction mixture at room temperature for 2 hours after the addition is complete.

    • Evaporate the solvent.

    • Wash the precipitated product with water, dry, and recrystallize from ethanol.

  • Yield: 79%

3. General Procedure for the Synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives

  • Reaction: Nucleophilic substitution of 2-(4-(bromomethyl)phenyl)propionic acid with (benz)azolylthiol derivatives.

  • Procedure:

    • Dissolve 2-(4-(bromomethyl)phenyl)propionic acid (0.001 mol, 0.243 g) and the appropriate (benz)azolylthiol derivative (0.001 mol) in acetone.

    • Reflux the solution at 40°C for 12 hours.

    • Evaporate the acetone.

    • Wash the residue with water, filter, dry, and recrystallize from ethanol.

Quantitative Data Summary:

CompoundStarting MaterialReagentsConditionsYield (%)Reference
2-(4-methylphenyl)propionic acid2-(4-methylphenyl)propionitrile5 N HClReflux, 1 h78
2-(4-(bromomethyl)phenyl)propionic acid2-(4-methylphenyl)propionic acidBr₂, HBr (cat.), Ethyl acetate0°C to RT, 2 h79
2-(4-substitutedmethylphenyl)propionic acid deriv.2-(4-(bromomethyl)phenyl)propionic acid(benz)azolylthiol, AcetoneReflux (40°C), 12 hVariable
B. Biological Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effect of these compounds is often attributed to their ability to inhibit COX-1 and COX-2 enzymes, which are key in the biosynthesis of prostaglandins.

Experimental Protocol: COX Inhibition Assay

This protocol is a general method for determining the COX inhibitory activity of synthesized compounds.

  • Procedure:

    • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), hematin (B1673048) (cofactor), and L-epinephrine (cofactor).

    • Add the COX-1 or COX-2 enzyme to the mixture and incubate at room temperature.

    • Add the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Terminate the reaction after 2 minutes by adding HCl.

    • Quantify the amount of prostaglandin (B15479496) E2 (PGE2) produced using methods like LC-MS/MS or ELISA.

    • Calculate the percentage of inhibition by comparing the PGE2 production in the presence and absence of the inhibitor.

Signaling Pathway: Cyclooxygenase (COX) Pathway and NSAID Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs 2-Methyl-3-phenylpropanoic acid derivatives (NSAIDs) NSAIDs->COX_Enzymes Inhibition

Caption: Mechanism of action of this compound derivatives as COX inhibitors.

II. Synthesis of Aliskiren Intermediate

This compound derivatives also serve as crucial intermediates in the synthesis of complex pharmaceuticals. One notable example is their use in the synthesis of Aliskiren, a direct renin inhibitor for the treatment of hypertension.

A. Synthesis of a Key Aliskiren Intermediate

The synthesis of Aliskiren is a multi-step process, and various routes have been developed. The following workflow outlines a general synthetic approach to a key intermediate.

Experimental Workflow: Synthesis of an Aliskiren Intermediate

Aliskiren_Intermediate_Synthesis start Commercially Available Enantiopure Alcohol nitroalkane Enantiopure Nitroalkane start->nitroalkane 3 steps henry_reaction Copper-Catalyzed Henry Reaction nitroalkane->henry_reaction nitrolactone Nitrolactone Intermediate henry_reaction->nitrolactone reduction Nitro-group Reduction nitrolactone->reduction boc_protection Boc-Protection reduction->boc_protection aminolysis Aminolysis of Lactone boc_protection->aminolysis final_intermediate Key Aliskiren Intermediate (Amide) aminolysis->final_intermediate

Application Notes and Protocols for Chiral Separation of 2-Methyl-3-phenylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylpropanoic acid is a chiral carboxylic acid and a valuable building block in the synthesis of various pharmaceuticals. As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the development of efficient and scalable methods for their separation is of paramount importance in drug discovery and development. This document provides detailed application notes and protocols for three key techniques used in the chiral separation of this compound enantiomers: classical resolution by diastereomeric salt formation, enzymatic resolution, and chiral High-Performance Liquid Chromatography (HPLC). Additionally, an overview of preparative scale-up using Simulated Moving Bed (SMB) chromatography is discussed.

Comparison of Chiral Separation Techniques

The selection of a suitable chiral separation technique depends on various factors, including the scale of the separation, desired purity, cost, and available resources. The following table summarizes the key quantitative parameters for the described methods.

TechniqueMethodChiral Selector/AgentTypical Yield (%)Enantiomeric Excess (ee) (%)Key AdvantagesKey Disadvantages
Classical Resolution Diastereomeric Salt Crystallization(R)-(+)-α-Methylbenzylamine~40% (for one enantiomer)>95%Scalable, cost-effective for large quantitiesLabor-intensive, relies on trial-and-error for optimal resolving agent and solvent
Enzymatic Resolution Kinetic Resolution (Hydrolysis of methyl ester)Amano Lipase PS from Burkholderia cepacia~45-50% (for each enantiomer)>95%High enantioselectivity, mild reaction conditionsLimited to 50% theoretical yield for each enantiomer in kinetic resolution
Chiral HPLC Analytical SeparationChiralcel® OJ-HN/A (analytical)>99%High resolution, accurate quantificationLimited sample loading, high cost of chiral stationary phases
Chiral HPLC Preparative SeparationChiralcel® OJ-H (or similar)>90% (recovery)>99%High purity products, direct separationRequires specialized equipment, solvent-intensive

I. Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used method for the preparative separation of enantiomers. It involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol

1. Formation of Diastereomeric Salts: a. Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol (B129727), ethanol, or acetone). b. In a separate flask, dissolve a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine (0.5 eq), in the same solvent. c. Slowly add the resolving agent solution to the racemic acid solution with stirring. d. Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for salt formation.

2. Fractional Crystallization: a. The less soluble diastereomeric salt will start to precipitate. The crystallization process can be encouraged by slow cooling, seeding with a small crystal of the desired salt, or by partial evaporation of the solvent. b. Allow the crystallization to proceed at a controlled temperature (e.g., 4°C) for several hours to overnight to maximize the yield of the desired diastereomer. c. Isolate the crystalline salt by filtration and wash it with a small amount of cold solvent.

3. Liberation of the Enantiomer: a. Suspend the isolated diastereomeric salt in water. b. Add a strong acid (e.g., 2M HCl) to protonate the carboxylic acid and liberate it from the chiral amine. c. Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or dichloromethane). d. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified enantiomer.

4. Determination of Enantiomeric Excess: a. The enantiomeric excess (ee) of the resolved acid should be determined by chiral HPLC analysis (see Section III).

Workflow for Classical Resolution

classical_resolution racemic_acid Racemic 2-Methyl-3- phenylpropanoic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent ((R)-α-Methylbenzylamine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt acidification_extraction1 Acidification & Extraction less_soluble_salt->acidification_extraction1 acidification_extraction2 Acidification & Extraction more_soluble_salt->acidification_extraction2 enantiomer1 Enriched Enantiomer 1 acidification_extraction1->enantiomer1 enantiomer2 Enriched Enantiomer 2 acidification_extraction2->enantiomer2

Caption: Workflow for classical resolution of enantiomers.

II. Enzymatic Resolution

Enzymatic resolution utilizes the high stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is highly efficient and operates under mild conditions. For carboxylic acids, a common strategy is the enantioselective esterification of the acid or the hydrolysis of its corresponding ester.

Experimental Protocol

1. Substrate Preparation (Esterification): a. If starting from the racemic acid, it first needs to be converted to its corresponding ester (e.g., methyl ester) using standard esterification methods (e.g., reaction with methanol in the presence of an acid catalyst).

2. Enzymatic Hydrolysis: a. Prepare a phosphate (B84403) buffer solution (e.g., 0.1 M, pH 7.0). b. Disperse the racemic methyl 2-methyl-3-phenylpropanoate in the buffer. c. Add a lipase, such as Amano Lipase PS from Burkholderia cepacia (e.g., 10-50% w/w of the substrate). d. Stir the mixture at a controlled temperature (e.g., 30-40°C). e. Monitor the reaction progress by chiral HPLC to achieve approximately 50% conversion. At this point, the reaction mixture will contain one enantiomer as the unreacted ester and the other as the hydrolyzed carboxylic acid.

3. Product Separation: a. Stop the reaction by filtering off the immobilized enzyme. b. Extract the unreacted ester with an organic solvent (e.g., diethyl ether). c. Acidify the remaining aqueous layer with 2M HCl to a pH of ~2. d. Extract the hydrolyzed carboxylic acid with an organic solvent. e. Purify both the ester and the acid fractions separately. The ester can be hydrolyzed back to the corresponding carboxylic acid enantiomer.

Workflow for Enzymatic Resolution

enzymatic_resolution racemic_ester Racemic Methyl 2-Methyl- 3-phenylpropanoate hydrolysis Enzymatic Hydrolysis (~50% conversion) racemic_ester->hydrolysis lipase Lipase (e.g., Amano PS) lipase->hydrolysis separation Extraction & Purification hydrolysis->separation unreacted_ester Unreacted Ester (e.g., (R)-ester) separation->unreacted_ester hydrolyzed_acid Hydrolyzed Acid (e.g., (S)-acid) separation->hydrolyzed_acid hydrolysis_of_ester Chemical Hydrolysis unreacted_ester->hydrolysis_of_ester enantiomer2 (S)-2-Methyl-3- phenylpropanoic Acid hydrolyzed_acid->enantiomer2 enantiomer1 (R)-2-Methyl-3- phenylpropanoic Acid hydrolysis_of_ester->enantiomer1

Caption: Workflow for enzymatic kinetic resolution.

III. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. It can also be scaled up for preparative separations. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Analytical Method Protocol

1. Chromatographic Conditions:

  • Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (IPA) with a small amount of trifluoroacetic acid (TFA). A typical starting condition is Hexane (B92381):IPA:TFA (90:10:0.1, v/v/v). The ratio of hexane to IPA can be optimized to achieve baseline separation. For example, a mobile phase of Hexane/IPA (98:2) has been reported for a similar compound.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.

  • Temperature: Ambient.

  • Injection Volume: 10-20 µL.

2. Sample Preparation: a. Dissolve a small amount of the sample (racemic mixture or resolved enantiomer) in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is obtained. b. Inject the sample and record the chromatogram. c. The two enantiomers will elute at different retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Preparative Scale-Up Considerations

For the isolation of larger quantities of pure enantiomers, the analytical HPLC method can be scaled up to a preparative scale. This involves:

  • Larger Column Dimensions: Using columns with a larger internal diameter (e.g., >20 mm).

  • Higher Flow Rates: Increasing the flow rate proportionally to the column cross-sectional area.

  • Increased Sample Loading: Injecting a larger mass of the racemic mixture. The maximum loading capacity needs to be determined experimentally to avoid peak overlap.

  • Fraction Collection: Using a fraction collector to isolate the eluting enantiomers.

Logical Diagram for HPLC Method Development

hplc_method_dev start Start: Racemic Mixture of this compound column_selection Select Chiral Stationary Phase (e.g., Chiralcel OJ-H, Chiralpak AD-H) start->column_selection mobile_phase_selection Select Mobile Phase System (e.g., Hexane/IPA/TFA) column_selection->mobile_phase_selection initial_conditions Run Initial Conditions (e.g., 90:10:0.1 Hexane:IPA:TFA) mobile_phase_selection->initial_conditions evaluation Evaluate Separation (Resolution, Peak Shape) initial_conditions->evaluation optimization Optimize Mobile Phase Ratio & Flow Rate evaluation->optimization No Baseline Separation validation Validate Method (Linearity, Precision, Accuracy) evaluation->validation Baseline Separation Achieved optimization->initial_conditions analytical_method Final Analytical Method validation->analytical_method scale_up Scale-up to Preparative HPLC analytical_method->scale_up

Caption: Logical workflow for chiral HPLC method development.

IV. Simulated Moving Bed (SMB) Chromatography

For large-scale, continuous separation of enantiomers in an industrial setting, Simulated Moving Bed (SMB) chromatography is a highly efficient technique. SMB is a form of preparative chromatography that simulates a counter-current movement between the stationary phase and the mobile phase, leading to a more efficient use of the stationary phase and solvent, and resulting in higher productivity compared to batch preparative HPLC.

The process involves a series of interconnected columns. The inlet (feed and eluent) and outlet (extract and raffinate) ports are periodically switched along the direction of the mobile phase flow, simulating the movement of the solid phase in the opposite direction. This allows for the continuous separation of a binary mixture into two product streams with high purity.

The development of an SMB process for the separation of this compound enantiomers would typically follow the successful development of a robust analytical/preparative chiral HPLC method. The parameters from the HPLC method, such as the choice of stationary and mobile phases, are used as a starting point for the design and optimization of the SMB process.

Conceptual Diagram of a 4-Zone SMB System

smb_concept cluster_smb Simulated Moving Bed (SMB) Cycle Zone1 Zone 1 Desorbent Regeneration Zone2 Zone 2 Raffinate Purification Zone1->Zone2 Zone3 Zone 3 Extract Purification Zone2->Zone3 Raffinate_out Raffinate Out (Weakly Adsorbed Enantiomer) Zone2->Raffinate_out Zone4 Zone 4 Adsorbent Regeneration Zone3->Zone4 Zone4->Zone1 Extract_out Extract Out (Strongly Adsorbed Enantiomer) Zone4->Extract_out Eluent_in Eluent In Eluent_in->Zone1 Feed_in Racemic Feed In Feed_in->Zone3

Caption: Conceptual zones of a 4-zone SMB system.

References

Application Notes and Protocols for the Biotransformation of 2-Methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methyl-3-phenylpropanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals. Enantiomerically pure forms of this acid are often required to ensure the desired therapeutic effects and to minimize potential side effects associated with the other enantiomer. Biotransformation, utilizing enzymes or whole microbial cells, offers a green and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds. This document provides detailed application notes and protocols for the production of (S)-2-Methyl-3-phenylpropanoic acid via the enzymatic kinetic resolution of its racemic ester.

The primary method detailed here is the stereoselective hydrolysis of a racemic ester of 2-Methyl-3-phenylpropanoic acid using lipases. Lipases are a class of enzymes that can selectively hydrolyze one enantiomer of a racemic ester at a much faster rate than the other, leading to the accumulation of an enantiomerically enriched acid and the corresponding unreacted ester. This allows for the separation of the two enantiomers.

Biotransformation Pathway: Lipase-Catalyzed Kinetic Resolution

The kinetic resolution of racemic this compound ester proceeds via the enantioselective hydrolysis of the ester by a lipase (B570770). The lipase preferentially recognizes and hydrolyzes one enantiomer (typically the R-enantiomer for many lipases with this substrate structure) to the corresponding carboxylic acid, leaving the other enantiomer (the desired S-enantiomer) as the unreacted ester. The reaction is typically allowed to proceed to approximately 50% conversion to achieve high enantiomeric excess for both the product acid and the remaining substrate.

Lipase_Catalyzed_Kinetic_Resolution racemic_ester Racemic (R,S)-2-Methyl-3- phenylpropanoic acid ester lipase Lipase racemic_ester->lipase Stereoselective hydrolysis s_ester (S)-2-Methyl-3-phenylpropanoic acid ester lipase->s_ester Unreacted r_acid (R)-2-Methyl-3-phenylpropanoic acid lipase->r_acid Product separation Separation s_ester->separation hydrolysis Hydrolysis s_ester->hydrolysis r_acid->separation s_acid (S)-2-Methyl-3-phenylpropanoic acid hydrolysis->s_acid Experimental_Workflow start Start: Racemic Ester Substrate reaction_setup Reaction Setup: - Biphasic buffer/organic solvent system - Add racemic ester - Add lipase start->reaction_setup incubation Incubation: - Controlled temperature and stirring - Monitor conversion (e.g., titration) reaction_setup->incubation workup Reaction Work-up (at ~50% conversion): - Separate aqueous and organic phases incubation->workup ester_isolation Isolate Unreacted (S)-Ester: - Wash organic phase - Dry and evaporate solvent workup->ester_isolation acid_isolation Isolate Product (R)-Acid: - Acidify aqueous phase - Extract with organic solvent - Dry and evaporate solvent workup->acid_isolation analysis Analysis: - Determine enantiomeric excess (e.e.) of acid and ester via chiral HPLC/GC ester_isolation->analysis acid_isolation->analysis end End: Enantiomerically Enriched Products analysis->end

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-Methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-3-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and versatile method for the synthesis of this compound is the malonic ester synthesis. This method involves the sequential alkylation of diethyl malonate, first with a benzyl (B1604629) halide (e.g., benzyl bromide) and then with a methyl halide (e.g., methyl iodide), followed by hydrolysis and decarboxylation. Another potential route involves the alkylation of a pre-formed enolate of a derivative of 3-phenylpropanoic acid.

Q2: What are the critical parameters to control during the malonic ester synthesis of this compound?

A2: Key parameters to control include:

  • Base Selection: A strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol) is crucial for the complete deprotonation of the malonic ester.

  • Reaction Temperature: Alkylation steps are typically performed at low temperatures to control the reaction rate and minimize side reactions.

  • Stoichiometry of Reagents: Careful control of the molar ratios of the base and alkylating agents is necessary to prevent side reactions like dialkylation at the wrong stage.

  • Hydrolysis Conditions: Complete hydrolysis of the diester is essential for a good yield. This is typically achieved by heating with a strong acid or base.

  • Decarboxylation Temperature: The dicarboxylic acid intermediate readily decarboxylates upon heating to yield the final product.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., hexane:ethyl acetate) can show the disappearance of starting materials and the appearance of the product. For GC analysis, small aliquots of the reaction mixture can be withdrawn, worked up, and injected to quantify the conversion to the desired product.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields can be attributed to several factors throughout the synthetic process. The following table outlines potential causes and their solutions.

Potential CauseRecommended Solution
Incomplete Deprotonation Ensure the use of a sufficiently strong and anhydrous base (e.g., freshly prepared sodium ethoxide). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by moisture.
Incomplete Alkylation Verify the purity and reactivity of the alkylating agents (benzyl halide and methyl halide). Consider increasing the reaction time or temperature slightly for the alkylation steps, while monitoring for side reactions.
Di-benzylation or Di-methylation Add the alkylating agents slowly and at a controlled temperature. Use a slight excess of the malonic ester relative to the first alkylating agent (benzyl bromide) to favor mono-alkylation.
Incomplete Hydrolysis Ensure sufficient reaction time and concentration of the acid or base used for hydrolysis. Monitor the disappearance of the ester intermediate by TLC or GC.[1][2]
Product Loss During Workup Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether) to ensure complete recovery of the product from the aqueous layer.[2] Ensure the aqueous layer is sufficiently acidified to protonate the carboxylate before extraction.
Issue 2: Presence of Impurities in the Final Product

The presence of impurities can affect the quality and downstream applications of the final product.

ImpurityIdentification MethodRemoval Strategy
Unreacted Diethyl Malonate GC-MS, NMRCareful vacuum distillation. Diethyl malonate has a lower boiling point than the product.
Mono-alkylated Malonic Ester GC-MS, NMREnsure the second alkylation step goes to completion. Purification can be achieved by column chromatography or careful fractional distillation.
Dialkylated Byproducts (e.g., 2,2-dimethyl-3-phenylpropanoic acid) GC-MS, NMROptimize the stoichiometry of the methylating agent. Purification can be challenging and may require careful fractional distillation or preparative chromatography.
Benzyl Alcohol (from hydrolysis of benzyl halide) GC-MS, NMRWash the organic extract with a sodium bicarbonate solution to remove acidic impurities, followed by a water wash.

Experimental Protocols

Malonic Ester Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Step 1: Formation of the Enolate and Benzylation

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) under an inert atmosphere to prepare sodium ethoxide.

  • Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.

  • After the addition is complete, add benzyl bromide dropwise while maintaining the temperature below 10 °C.

  • Once the addition of benzyl bromide is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours, or until TLC/GC analysis indicates the consumption of the starting malonate.

Step 2: Methylation

  • Cool the reaction mixture to room temperature and add a second equivalent of sodium ethoxide.

  • Add methyl iodide dropwise, controlling the temperature.

  • After the addition, stir the reaction mixture at room temperature overnight or gently reflux until the second alkylation is complete as monitored by TLC/GC.

Step 3: Hydrolysis and Decarboxylation

  • Remove the ethanol by rotary evaporation.

  • Add a solution of sodium hydroxide (B78521) and heat the mixture to reflux for several hours to hydrolyze the ester groups.[2]

  • Cool the reaction mixture and wash with diethyl ether to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic.

  • Heat the acidified mixture to reflux to effect decarboxylation until carbon dioxide evolution ceases.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the product multiple times with diethyl ether.[2]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Diethyl Malonate deprotonation1 Deprotonation (NaOEt) start->deprotonation1 benzylation Benzylation (Benzyl Bromide) deprotonation1->benzylation deprotonation2 Deprotonation (NaOEt) benzylation->deprotonation2 methylation Methylation (Methyl Iodide) deprotonation2->methylation hydrolysis Hydrolysis (NaOH, H2O, Heat) methylation->hydrolysis decarboxylation Decarboxylation (HCl, Heat) hydrolysis->decarboxylation extraction Extraction (Diethyl Ether) decarboxylation->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Product: This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_incomplete Incomplete Reaction cluster_side Side Reactions cluster_workup Workup Losses issue Low Yield incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_reactions Side Reactions issue->side_reactions workup_loss Workup Losses issue->workup_loss deprotonation Incomplete Deprotonation incomplete_reaction->deprotonation alkylation Incomplete Alkylation incomplete_reaction->alkylation hydrolysis Incomplete Hydrolysis incomplete_reaction->hydrolysis dialkylation Dialkylation side_reactions->dialkylation elimination Elimination (E2) side_reactions->elimination extraction_loss Inefficient Extraction workup_loss->extraction_loss purification_loss Loss during Purification workup_loss->purification_loss

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Methyl-3-phenylpropanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and versatile method for synthesizing this compound is the Malonic Ester Synthesis. This method involves the alkylation of diethyl malonate with benzyl (B1604629) halide followed by a second alkylation with a methyl halide, and subsequent hydrolysis and decarboxylation. Other potential routes, often with more specific applications, include variations of the Reformatsky reaction or the use of organometallic reagents.

Q2: My overall yield is low. What are the most likely causes?

A2: Low yields in the malonic ester synthesis of this compound can arise from several factors:

  • Incomplete deprotonation: The initial deprotonation of diethyl malonate is crucial for the subsequent alkylation steps.

  • Side reactions: Competing reactions, such as dialkylation of the malonic ester or elimination reactions of the alkyl halides, can reduce the yield of the desired product.

  • Losses during workup and purification: Significant product loss can occur during extraction, washing, and purification steps.

Q3: I am observing significant amounts of a dialkylated byproduct. How can I minimize this?

A3: The formation of a dialkylated byproduct, where two benzyl or two methyl groups are added to the malonic ester, can be a significant issue. To minimize this:

  • Control stoichiometry: Use a slight excess of diethyl malonate relative to the base and alkylating agents.

  • Slow addition of alkylating agent: Add the benzyl halide and methyl iodide slowly and at a controlled temperature to favor mono-alkylation.

  • Choice of base: A bulky base can sometimes improve selectivity for mono-alkylation.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of starting materials and the formation of intermediates and the final product.

Troubleshooting Guides

Issue 1: Low Yield of Alkylated Malonic Ester Intermediate
Potential Cause Troubleshooting Steps
Incomplete Deprotonation Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium ethoxide). Verify the quality and concentration of the base. Consider extending the reaction time for the deprotonation step.
Poor Quality of Reagents Use freshly distilled and dry solvents and alkylating agents (benzyl halide and methyl iodide). Moisture can quench the enolate and reduce yield.
Side Reactions (e.g., Elimination) Maintain a low reaction temperature during the addition of the alkylating agents. Consider using a less hindered base if elimination is a major issue with your specific benzyl halide.
Issue 2: Incomplete Hydrolysis and Decarboxylation
Potential Cause Troubleshooting Steps
Incomplete Saponification Ensure a sufficient excess of a strong base (e.g., NaOH or KOH) is used for the hydrolysis of the ester groups. Increase the reflux time and/or temperature to drive the reaction to completion.
Incomplete Decarboxylation After acidification, ensure the reaction mixture is heated to a sufficient temperature (typically just above 100 °C) for an adequate amount of time to ensure complete loss of CO2. Monitor for the cessation of gas evolution.
Premature Precipitation If the dicarboxylic acid intermediate precipitates upon acidification before decarboxylation is complete, consider adding a co-solvent to maintain homogeneity during the heating step.

Experimental Protocols

Malonic Ester Synthesis of this compound

This protocol outlines the general steps for the synthesis of this compound via the malonic ester route.

Step 1: First Alkylation (Benzylation)

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in anhydrous ethanol (B145695).

  • Add a solution of sodium ethoxide in ethanol dropwise to the diethyl malonate solution with stirring.

  • After the addition is complete, add benzyl chloride dropwise to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting diethyl malonate is consumed.

  • Cool the reaction mixture, and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl benzylmalonate.

Step 2: Second Alkylation (Methylation)

  • Dissolve the crude diethyl benzylmalonate in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise with stirring.

  • Add methyl iodide dropwise to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the diethyl benzylmalonate is consumed.

  • Work up the reaction as described in Step 1 to obtain crude diethyl benzylmethylmalonate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude diethyl benzylmethylmalonate, add an excess of a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~1-2).

  • Heat the acidified mixture to approximately 100-110 °C to effect decarboxylation. Continue heating until the evolution of carbon dioxide ceases.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Alkylation Steps
Parameter Benzylation Methylation
Electrophile Benzyl ChlorideMethyl Iodide
Base Sodium EthoxideSodium Ethoxide
Solvent Anhydrous EthanolAnhydrous Ethanol
Temperature Reflux (~78 °C)Reflux (~78 °C)
Typical Reaction Time 2-3 hours2-3 hours

Mandatory Visualization

experimental_workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis & Decarboxylation start Diethyl Malonate + NaOEt add_benzyl_chloride Add Benzyl Chloride start->add_benzyl_chloride reflux1 Reflux add_benzyl_chloride->reflux1 workup1 Workup reflux1->workup1 intermediate1 Diethyl Benzylmalonate workup1->intermediate1 intermediate1_input Diethyl Benzylmalonate + NaOEt add_methyl_iodide Add Methyl Iodide intermediate1_input->add_methyl_iodide reflux2 Reflux add_methyl_iodide->reflux2 workup2 Workup reflux2->workup2 intermediate2 Diethyl Benzyl- methylmalonate workup2->intermediate2 intermediate2_input Diethyl Benzyl- methylmalonate hydrolysis NaOH, H2O, Reflux intermediate2_input->hydrolysis acidification HCl (conc.) hydrolysis->acidification decarboxylation Heat acidification->decarboxylation final_product 2-Methyl-3-phenyl- propanoic Acid decarboxylation->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_alkylation Alkylation Issues cluster_hydrolysis Hydrolysis/Decarboxylation Issues cluster_solutions Potential Solutions start Low Yield of Final Product incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation poor_reagents Poor Reagent Quality? start->poor_reagents side_reactions Side Reactions? start->side_reactions incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis incomplete_decarboxylation Incomplete Decarboxylation? start->incomplete_decarboxylation solution_base Use stronger/anhydrous base incomplete_deprotonation->solution_base Yes solution_reagents Purify/dry reagents & solvents poor_reagents->solution_reagents Yes solution_temp Control reaction temperature side_reactions->solution_temp Yes solution_hydrolysis Increase reflux time/base conc. incomplete_hydrolysis->solution_hydrolysis Yes solution_decarboxylation Ensure sufficient heating time/temp. incomplete_decarboxylation->solution_decarboxylation Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

Common byproducts in the synthesis of 2-Methyl-3-phenylpropanoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methyl-3-phenylpropanoic acid. The focus is on identifying and removing common byproducts associated with prevalent synthetic routes.

Malonic Ester Synthesis Route: FAQs and Troubleshooting

The malonic ester synthesis is a widely used method for preparing carboxylic acids.[1] It involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[2] For this compound, this typically involves a two-step alkylation with a benzyl (B1604629) halide and a methyl halide.

Q1: What are the primary byproducts I should expect when synthesizing this compound via the malonic ester route?

A1: The most common byproducts arise from the alkylation steps. A major drawback of this synthesis is the potential for dialkylation.[2][3] You should anticipate the following impurities in your crude product:

  • Dialkylated Malonic Ester: This is a significant byproduct where the alpha-carbon of the malonic ester is alkylated twice by the same alkyl halide, or a mixture.[3]

  • Unreacted Starting Materials: Residual diethyl malonate, benzyl halide, and methyl halide may be present.

  • Mono-alkylated Intermediates: Incomplete reaction can leave behind mono-benzylated or mono-methylated malonic esters.

Byproduct CategorySpecific ExamplesReason for Formation
Over-alkylation Diethyl 2,2-dibenzylmalonate, Diethyl 2,2-dimethylmalonateThe mono-alkylated intermediate still possesses an acidic proton and can be alkylated again.[4]
Incomplete Reaction Diethyl 2-benzylmalonate, Diethyl 2-methylmalonateInsufficient reaction time, temperature, or amount of alkylating agent.
Unreacted Reagents Diethyl malonate, Benzyl halide, Methyl halideUse of excess reagents or incomplete reaction.

Q2: How can I minimize the formation of the dialkylated byproduct?

A2: To reduce the amount of dialkylated products, it is recommended to use an excess of the malonic ester relative to the alkylating agent.[5][6] This statistical advantage favors the mono-alkylation of the more abundant starting material.

Q3: My crude product is a mixture of the desired product and neutral organic compounds (unreacted alkyl halides, dialkylated ester). What is the best way to separate them?

A3: An acid-base extraction is a highly effective method to separate the acidic desired product, this compound, from neutral byproducts.[7] The carboxylic acid is deprotonated by a base to form a water-soluble carboxylate salt, while the neutral impurities remain in the organic phase.[8]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like diethyl ether or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with a 10% aqueous solution of sodium hydroxide (B78521) (NaOH).[9] The acidic product will move to the aqueous layer as its sodium salt. The neutral byproducts will remain in the organic layer. Repeat the extraction on the organic layer twice more to ensure complete separation.

  • Separation: Combine the aqueous extracts. The organic layer containing the neutral byproducts can be set aside.

  • Acidification: Cool the combined aqueous layer in an ice bath and acidify with 6M hydrochloric acid (HCl) until the solution is acidic to litmus (B1172312) paper (pH ~2).[9] The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.

Q4: After acid-base extraction, my product is still not pure. What is the next step?

A4: Recrystallization is an excellent technique for further purification. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]

Experimental Protocol: Recrystallization
  • Solvent Selection: Petroleum ether is a commonly used solvent for the recrystallization of 2-phenylpropionic acid derivatives.[7] Alternatively, a two-solvent system such as ethanol/water or toluene/heptane can be effective.[11]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[12]

  • Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield.[12]

  • Filtration: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the crystals completely to remove any residual solvent.

Malonic_Ester_Synthesis_Workflow Workflow for Malonic Ester Synthesis and Purification start Start: Diethyl Malonate alkylation1 1. Deprotonation (NaOEt) 2. Alkylation (Benzyl Halide) start->alkylation1 intermediate1 Diethyl 2-benzylmalonate alkylation1->intermediate1 alkylation2 1. Deprotonation (NaOEt) 2. Alkylation (Methyl Halide) intermediate1->alkylation2 crude_ester Crude Diethyl 2-benzyl-2-methylmalonate (Contains dialkylated byproducts) alkylation2->crude_ester hydrolysis Hydrolysis and Decarboxylation (e.g., aq. HCl, heat) crude_ester->hydrolysis crude_acid Crude this compound + Neutral Byproducts hydrolysis->crude_acid extraction Acid-Base Extraction (Dissolve in Ether, Extract with NaOH) crude_acid->extraction aqueous_layer Aqueous Layer (Sodium 2-methyl-3-phenylpropanoate) extraction->aqueous_layer Acidic Product organic_layer Organic Layer (Neutral Byproducts) extraction->organic_layer Neutral Impurities acidification Acidification (HCl) aqueous_layer->acidification waste Waste/Byproducts organic_layer->waste precipitation Precipitation & Filtration acidification->precipitation impure_product Impure Solid Product precipitation->impure_product recrystallization Recrystallization (e.g., Petroleum Ether) impure_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Workflow for Malonic Ester Synthesis and Purification.

Arndt-Eistert Synthesis Route: FAQs and Troubleshooting

The Arndt-Eistert synthesis is a method for converting a carboxylic acid to its next higher homologue.[13] This involves the reaction of an acid chloride with diazomethane (B1218177), followed by a Wolff rearrangement.[14]

Q1: What is the most critical byproduct to avoid in the Arndt-Eistert synthesis?

A1: The primary byproduct of concern is an α-chloromethylketone. This forms if the diazoketone intermediate reacts with hydrogen chloride (HCl) that is generated during the initial reaction between the acid chloride and diazomethane.[15][16]

Q2: How can the formation of α-chloromethylketone be prevented?

A2: There are two main strategies to prevent this side reaction:

  • Use Excess Diazomethane: An excess of diazomethane (at least two equivalents) should be used. The second equivalent acts as a scavenger for the HCl produced.[13]

  • Newman-Beal Modification: Add a tertiary amine, such as triethylamine (B128534), to the reaction mixture. The triethylamine will neutralize the HCl as it is formed.[15][17]

IssueCausePrevention Method
α-chloromethylketone formation Reaction of diazoketone with HCl.Use at least 2 equivalents of diazomethane or add triethylamine to the reaction.[13]
Incomplete Reaction Insufficient conversion of the acid to the acid chloride, or incomplete Wolff rearrangement.Ensure complete formation of the acid chloride before adding diazomethane. Use an appropriate catalyst (e.g., Ag2O) for the Wolff rearrangement.[14]

Q3: How should I purify the final product from an Arndt-Eistert synthesis?

A3: After the Wolff rearrangement and subsequent hydrolysis to the carboxylic acid, the purification generally involves:

  • Removal of the Catalyst: If a silver catalyst was used, it can be removed by filtration.

  • Extraction: An acid-base extraction, as described for the malonic ester synthesis, can be used to separate the desired carboxylic acid from any neutral byproducts.[18]

  • Recrystallization or Chromatography: Recrystallization is often sufficient for final purification. For very high purity requirements, column chromatography on silica (B1680970) gel can be employed.[19] A mobile phase of ethyl acetate (B1210297) in hexanes would likely provide good separation.

Troubleshooting_Purification Troubleshooting Purification of Crude Product start Crude Product check_acidity Is the major impurity acidic or neutral? start->check_acidity acid_base_extraction Perform Acid-Base Extraction check_acidity->acid_base_extraction Neutral recrystallize Recrystallize Product check_acidity->recrystallize Acidic/Similar Polarity neutral_impurities Neutral Impurities (e.g., dialkylated ester, unreacted halides) acid_base_extraction->neutral_impurities acidic_product Aqueous Layer with Product Salt acid_base_extraction->acidic_product acidic_product->recrystallize After Acidification & Isolation check_purity Check Purity (TLC, NMR, GC-MS) recrystallize->check_purity pure Pure Product check_purity->pure Yes impure Still Impure check_purity->impure No column_chromatography Perform Column Chromatography impure->column_chromatography column_chromatography->pure

Caption: Troubleshooting workflow for the purification of this compound.

References

Purification of 2-Methyl-3-phenylpropanoic acid by recrystallization and distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Methyl-3-phenylpropanoic acid by recrystallization and distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when choosing a purification method for this compound?

A1: The choice between recrystallization and distillation depends on the nature of the impurities and the scale of the purification. Recrystallization is effective for removing small amounts of impurities that have different solubility profiles from the desired compound. It is often the preferred method for obtaining high-purity crystalline solids. Vacuum distillation is suitable for separating compounds with different boiling points and is particularly useful for removing non-volatile or polymeric impurities, or for purifying larger quantities of the acid if it is a liquid or low-melting solid at room temperature.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] For a carboxylic acid like this compound, which has both polar (carboxylic acid) and non-polar (phenyl and methyl groups) regions, a range of solvents can be tested. Good starting points include solvent/anti-solvent systems. For instance, dissolving the compound in a more polar solvent like tert-butyl methyl ether (TBME) or ethanol (B145695) and then adding a non-polar anti-solvent like hexane (B92381) or heptane (B126788) until turbidity is observed is a common strategy.[1][2] Water can also be used, especially in combination with a miscible organic solvent like ethanol.[3]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by a high level of impurities depressing the melting point, the solution being too concentrated, or the cooling rate being too fast.[1] To resolve this, try the following:

  • Re-heat the solution and add more solvent to decrease the concentration.[1]

  • Allow the solution to cool more slowly. Insulating the flask can help.[1]

  • Consider a different solvent system with a lower boiling point or different polarity.[1]

  • If impurities are suspected, an initial purification step like a silica (B1680970) gel plug or column chromatography might be necessary before recrystallization.[4]

Q4: At what temperature and pressure should I distill this compound?

Experimental Protocols

Recrystallization Protocol (Solvent/Anti-Solvent System)
  • Solvent Selection: Begin by performing small-scale solubility tests to determine a suitable solvent system (e.g., tert-butyl methyl ether/hexane or ethanol/water). The compound should be soluble in the primary solvent and insoluble in the anti-solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot primary solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated stemless funnel to remove them.[8]

  • Addition of Anti-Solvent: Slowly add the anti-solvent to the hot solution until a persistent cloudiness is observed.[8] If too much anti-solvent is added, add a small amount of the primary solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.[8]

  • Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[2]

Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is inspected for defects. Use a Claisen adapter to minimize bumping. A stir bar must be used for even boiling, as boiling stones are ineffective under vacuum.[7] All joints must be properly greased to ensure a good seal.[7]

  • System Evacuation: Connect the apparatus to a vacuum source with a vacuum trap in between.[7] Begin to reduce the pressure in the system before applying heat to remove any low-boiling residual solvents.[7]

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Distillation: Collect the fraction that distills at a stable temperature and pressure. For pure compounds, the boiling point may not remain constant if the vacuum fluctuates.[5][7]

  • Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature. Slowly and carefully reintroduce air into the system before turning off the vacuum source to prevent back-suction.[7]

  • Cleanup: Disassemble and clean the glassware promptly, as ground glass joints can sometimes freeze together.[7]

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityCommon Use
tert-Butyl methyl ether (TBME)55.2Low-MediumPrimary solvent, often used with hexane.[2]
Ethanol78.4HighPrimary solvent, often used with water.[1]
Hexane69LowAnti-solvent for more polar compounds.[1]
Heptane98.4LowAnti-solvent for more polar compounds.
Toluene111LowCan be used for compounds that are difficult to crystallize.[4]
Water100HighCan be a good choice for polar compounds.[9]

Table 2: Estimated Boiling Points of Phenylpropanoic Acids at Reduced Pressure

CompoundBoiling Point (°C)Pressure (mmHg)
2-Phenylpropionic acid93-940.9[6]
3-Phenylpropanoic acid280 (at atmospheric pressure)760[10]

Note: The boiling point of this compound under vacuum is expected to be similar to that of 2-phenylpropionic acid.

Troubleshooting Guides

Recrystallization Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Compound is too soluble in the chosen solvent.[1]- Solution is too dilute.[1]- Reduce the volume of the solvent by careful evaporation.- Add a seed crystal to induce crystallization.[1]- Cool the solution in an ice bath to further decrease solubility.[8]
"Oiling out" occurs - Cooling rate is too fast.[1]- High level of impurities present.[1]- Improper solvent choice.[1]- Reheat the solution, add more solvent, and allow it to cool more slowly.[1]- Consider pre-purification with a silica plug.- Select a different solvent or solvent/anti-solvent system.[1]
Low yield of recovered crystals - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Excessive washing of the collected crystals.[1]- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.[1]
Colored impurities in crystals - Impurities are co-crystallizing with the product.- Add a small amount of decolorizing carbon to the hot solution before filtration (use with caution as it can adsorb the product).[3]- A second recrystallization may be necessary.

Vacuum Distillation Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Bumping/Uncontrolled Boiling - Lack of a stir bar or uneven heating.- Residual low-boiling solvent present.[7]- Ensure a stir bar is present and stirring adequately.- Evacuate the system thoroughly before heating to remove volatile solvents.[7]
Inability to achieve a low vacuum - Leaks in the system.[7]- Poorly greased joints.[7]- Check all connections and ensure they are secure.- Re-grease all ground glass joints.
Product is not distilling - Temperature is too low.- Vacuum is not low enough.- Gradually increase the heating mantle temperature.- Check the vacuum source for proper function.
Pressure fluctuations - Leaks in the system.- Inconsistent vacuum source (e.g., water aspirator).[5]- Check for leaks.- Use a vacuum regulator for more precise pressure control.[5]

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filter_q Insoluble impurities? dissolve->hot_filter_q hot_filter Hot Filtration hot_filter_q->hot_filter Yes add_antisolvent Add anti-solvent until cloudy hot_filter_q->add_antisolvent No hot_filter->add_antisolvent cool Slowly cool to room temperature add_antisolvent->cool ice_bath Cool in ice bath cool->ice_bath suction_filter Suction Filtration ice_bath->suction_filter wash Wash with ice-cold solvent suction_filter->wash dry Dry under vacuum wash->dry end End: Purified Product dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

Distillation_Workflow start Start: Crude Product in Distillation Flask assemble Assemble Vacuum Distillation Apparatus start->assemble evacuate Evacuate System (No Heat) assemble->evacuate heat Apply Gentle Heat with Stirring evacuate->heat collect Collect Distillate at Constant T & P heat->collect cool Remove Heat & Cool to Room Temp collect->cool vent Slowly Vent Apparatus to Air cool->vent end End: Purified Product vent->end

Caption: Experimental workflow for the purification of this compound by vacuum distillation.

References

Technical Support Center: Stereoselective Synthesis of 2-Methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of the stereoselective synthesis of 2-Methyl-3-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the stereoselective synthesis of this compound?

The main strategies for achieving enantiomerically enriched this compound and its analogs include:

  • Diastereoselective Alkylation using Chiral Auxiliaries: This common approach involves temporarily attaching a chiral molecule (an auxiliary) to a precursor. This auxiliary directs an alkylation reaction to create the desired stereocenter. The auxiliary is then removed to yield the enantiomerically enriched product. Evans oxazolidinones are a widely used class of auxiliaries for this purpose.

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as an α,β-unsaturated acid, using a chiral metal catalyst (often based on Rhodium or Ruthenium) to create the stereocenter with high enantioselectivity.

  • Enzymatic Kinetic Resolution (EKR): EKR uses enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture. For instance, a lipase (B570770) can selectively hydrolyze the (S)-ester from a racemic ester mixture, allowing for the separation of the resulting (S)-acid from the unreacted (R)-ester.

Troubleshooting Guides

Issue 1: Poor Enantiomeric or Diastereomeric Excess

Q: My synthesis resulted in a low enantiomeric excess (e.e.) or diastereomeric excess (d.e.). What are the potential causes and how can I improve stereoselectivity?

A: Low stereoselectivity can stem from several factors related to reaction conditions and reagent quality. Below is a troubleshooting workflow and a summary of factors that influence the stereoselectivity of the Evans Asymmetric Alkylation, a common method for this synthesis.

Click to view Troubleshooting Workflow for Low Stereoselectivity

G start Low e.e. or d.e. Observed check_reagents Verify Purity of Reagents (Substrate, Auxiliary, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents are pure end_bad Consult Literature for Alternative Methods check_reagents->end_bad Impurity found optimize_temp Optimize Temperature (Usually lower is better, e.g., -78°C) check_conditions->optimize_temp optimize_base Screen Different Bases (e.g., LDA, NaHMDS, Bu2BOTf/amine) optimize_temp->optimize_base No improvement end_good Problem Solved optimize_temp->end_good Improved optimize_solvent Change Solvent optimize_base->optimize_solvent No improvement optimize_base->end_good Improved change_auxiliary Consider a Different Chiral Auxiliary optimize_solvent->change_auxiliary No improvement optimize_solvent->end_good Improved change_auxiliary->end_good Improved change_auxiliary->end_bad No improvement

Caption: Troubleshooting decision tree for low stereoselectivity.

Factors Influencing Diastereoselectivity in Evans Alkylation:

The choice of base, cation, and electrophile are critical for achieving high diastereoselectivity. The enolate geometry and subsequent chelation control the facial selectivity of the electrophilic attack.

Chiral Auxiliary (Valine-derived)BaseElectrophile (E+)Diastereomeric Ratio (Major:Minor)Reference
(S)-N-Propionyl-4-isopropyloxazolidinoneLDA (Li⁺)Benzyl (B1604629) bromide>99 : 1
(S)-N-Propionyl-4-isopropyloxazolidinoneNaHMDS (Na⁺)Methyl iodide91 : 9
(R)-N-Propionyl-4,5-diphenyloxazolidinoneLDA (Li⁺)Benzyl bromide2 : 98
(R)-N-Propionyl-4,5-diphenyloxazolidinoneNaHMDS (Na⁺)Methyl iodide7 : 93

Key Recommendations:

  • Enolate Formation: For high selectivity, enolate formation should be performed at low temperatures, typically -78°C, using strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) in an anhydrous solvent like THF.

  • Chelation Control: The metal counterion of the base chelates with the carbonyl groups of the N-acyloxazolidinone, creating a rigid structure. This conformation sterically blocks one face of the enolate, directing the electrophile to the opposite face.

  • Auxiliary Choice: The choice of the chiral auxiliary itself is crucial. Auxiliaries derived from different amino acids (e.g., valine vs. phenylalanine) will present different steric environments, influencing the outcome. Both enantiomeric forms of the auxiliary should be available to synthesize either enantiomer of the target product.

Issue 2: Low Overall Yield

Q: My overall reaction yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yields can result from incomplete reactions, side reactions, or product loss during workup and purification.

Potential Causes & Solutions:

  • Incomplete Alkylation: The initial alkylation of the chiral auxiliary-attached substrate may be incomplete.

    • Solution: Monitor the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure full consumption of the starting material. Ensure all reagents are pure and anhydrous, as moisture can quench the enolate.

  • Formation of Byproducts: A common side reaction is the formation of a dimethylated product if the starting material has multiple acidic protons.

    • Solution: Using dimethyl carbonate (DMC) as a methylating agent has been shown to provide high selectivity (up to 99%) for the monomethylated derivative. Careful monitoring and stopping the reaction upon consumption of the starting material is key.

  • Inefficient Auxiliary Cleavage: The hydrolysis step to remove the chiral auxiliary can be incomplete or lead to degradation.

    • Solution: Lithium hydroperoxide (LiOH/H₂O₂) in a THF/water mixture at 0°C is a highly effective and regioselective method for cleaving oxazolidinone auxiliaries without epimerization of the newly formed stereocenter.

  • Losses During Workup: Significant product can be lost during aqueous extractions and purification.

    • Solution: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery. Ensure proper pH adjustment during extractions to isolate the carboxylic acid.

Key Experimental Protocols

Protocol 1: Evans Asymmetric Alkylation

This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone, a key step in the synthesis of this compound derivatives.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Workup a1 Dissolve N-acyl oxazolidinone in anhydrous THF a2 Cool to -78°C a1->a2 a3 Add LDA dropwise a2->a3 b1 Add electrophile (e.g., Benzyl Bromide) dropwise at -78°C a3->b1 b2 Stir for several hours, allowing to warm slowly b1->b2 c1 Quench with sat. aq. NH4Cl b2->c1 c2 Extract with organic solvent c1->c2 c3 Purify by chromatography c2->c3

Caption: Workflow for Evans Asymmetric Alkylation.

Methodology:

  • A solution of the (S)-N-propionyl-4-isopropyloxazolidinone in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • A solution of lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete formation of the lithium enolate.

  • The electrophile (e.g., benzyl bromide) is added dropwise at -78°C.

  • The reaction is stirred for several hours, often allowing it to warm slowly to a higher temperature (e.g., 0°C or room temperature).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to separate the desired diastereomer.

**Protocol 2: Chiral Auxiliary

Technical Support Center: Enzymatic Resolution of 2-Methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enzymatic resolution of 2-methyl-3-phenylpropanoic acid. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the enzymatic resolution of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low or no enzyme activity?

A1: Low or no enzyme activity can stem from several factors related to the enzyme itself or the reaction conditions.

  • Potential Causes:

    • Improper Enzyme Storage or Handling: Enzymes are sensitive to temperature and pH fluctuations, which can lead to denaturation and loss of activity.

    • Enzyme Deactivation: The presence of inhibitors in the reaction mixture or harsh reaction conditions can deactivate the enzyme. For instance, some reactive aldehyde substrates have been shown to inactivate enzymes.[1]

    • Suboptimal Reaction Conditions: The temperature, pH, or solvent system may not be optimal for the specific lipase (B570770) being used.

    • Poor Substrate Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its availability to the enzyme.

  • Solutions:

    • Ensure enzymes are stored at the recommended temperature and handled according to the manufacturer's instructions.

    • Verify the purity of all reactants and solvents to eliminate potential inhibitors.

    • Optimize reaction conditions by screening a range of temperatures and solvents. For example, lipases often show enhanced stability at higher temperatures when immobilized.[2]

    • Select a solvent system that ensures adequate solubility of this compound.

Q2: My reaction has low enantioselectivity (low ee). What can I do to improve it?

A2: Low enantioselectivity is a common challenge in kinetic resolutions and can be influenced by several experimental parameters.

  • Potential Causes:

    • Suboptimal Enzyme Choice: The selected lipase may not be inherently selective for the substrate.

    • Reaction Proceeding Too Long: As the concentration of the more reactive enantiomer decreases, the enzyme may begin to react with the less-preferred enantiomer, reducing the overall enantiomeric excess.

    • Unfavorable Reaction Conditions: The choice of solvent and temperature can significantly impact the enantioselectivity of a lipase. For instance, the enantioselectivity of lipase-catalyzed transesterification can be influenced by the molecular shape of the solvent.[3]

  • Solutions:

    • Screen Different Lipases: Test a variety of lipases, such as those from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, or Candida rugosa, to find one with higher enantioselectivity for your substrate.[4]

    • Conduct a Time-Course Experiment: Monitor the reaction over time to determine the optimal endpoint that maximizes enantiomeric excess, which is typically around 50% conversion for a kinetic resolution.

    • Optimize Solvent and Temperature: Systematically vary the reaction solvent and temperature. Sometimes, lowering the temperature can enhance enantioselectivity, although it may also decrease the reaction rate.[5] The use of ionic liquids has also been shown to improve enantioselectivity in some cases.[6]

Q3: The conversion rate of my reaction is low. How can I increase the yield?

A3: Low conversion can be caused by several factors that limit the efficiency of the enzymatic reaction.

  • Potential Causes:

    • Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough to reach the desired conversion.

    • Low Enzyme Loading: The amount of enzyme may be insufficient to catalyze the reaction effectively within the given timeframe.

    • Product Inhibition: The accumulation of products can sometimes inhibit the enzyme, slowing down the reaction rate.

    • Poor Mass Transfer: In heterogeneous systems with immobilized enzymes, diffusion limitations can hinder the substrate's access to the active sites.

  • Solutions:

    • Increase Reaction Time: Extend the reaction duration and monitor the conversion at regular intervals.

    • Increase Enzyme Concentration: Incrementally increase the amount of lipase to enhance the reaction rate.

    • Consider In-Situ Product Removal: If product inhibition is suspected, techniques such as using a continuous flow reactor can be employed to remove the product as it is formed.

    • Improve Agitation: For immobilized enzymes, ensure adequate mixing to minimize mass transfer limitations. The particle size of the support for immobilization can also play a role.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental setup for the enzymatic resolution of this compound.

Q4: Which enzymes are most effective for the resolution of 2-arylpropionic acids like this compound?

A4: Lipases are the most commonly used enzymes for the kinetic resolution of 2-arylpropionic acids.[4] Candida antarctica lipase B (CALB), particularly in its immobilized form (Novozym 435), is widely reported to be effective due to its high enantioselectivity and stability in organic solvents.[8] Other lipases from Pseudomonas cepacia and Candida rugosa have also demonstrated success and are worth screening.[4][9]

Q5: What are suitable acyl donors for lipase-catalyzed esterification in this resolution?

A5: The choice of acyl donor is crucial for an efficient and often irreversible reaction. Vinyl esters, such as vinyl acetate (B1210297), are excellent acyl donors because they produce vinyl alcohol, which tautomerizes to acetaldehyde, making the reaction essentially irreversible.[10] Other options include simple alcohols like n-butanol, but the reaction may be reversible.

Q6: How does the choice of solvent affect the enzymatic resolution?

A6: The solvent plays a critical role in enzyme activity, stability, and enantioselectivity. Non-polar, hydrophobic solvents like hexane, toluene (B28343), and ethers are generally preferred for lipase-catalyzed reactions as they tend to maintain the enzyme's active conformation.[3] Polar solvents can sometimes strip the essential water layer from the enzyme, leading to deactivation.[11] The hydrophilicity of the solvent, often measured by its log P value, can impact enzyme performance.[12]

Q7: What are the advantages of using an immobilized enzyme?

A7: Immobilization offers several benefits for industrial and laboratory applications. Immobilized enzymes generally exhibit higher thermal and pH stability compared to their free counterparts.[2] They can be easily separated from the reaction mixture, allowing for straightforward product recovery and enzyme recycling, which reduces costs.[2][9] Furthermore, immobilization can sometimes enhance enzyme activity and selectivity.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic resolution of related compounds, providing a reference for expected outcomes under different conditions.

Table 1: Influence of Enzyme Source on Enantioselectivity

SubstrateEnzymeSolventEnantiomeric Excess (ee %) of ProductEnantiomeric Ratio (E)Reference
(±)-3-phenylbutanoic acid ethyl esterPseudomonas fluorescensNot Specified96% (S-acid)>100[3]
(±)-3-phenylpentanoic acid ethyl esterCandida antarctica lipase B (immob)Not SpecifiedNot Specified25[5]
rac-Ketoprofen methyl esterLipase on SiO2Phosphate Buffer (pH 7)99.85%>200[14]

Table 2: Effect of Reaction Conditions on Resolution of Profen Analogues

SubstrateEnzymeConditionConversion (%)Enantiomeric Excess (ee %)Reference
rac-2-phenylpropanalCandida tenuis xylose reductase mutant40 gCDW/L catalyst, 1 M substrate84%93.1% (S-alcohol)[1]
rac-IbuprofenNovozym® 435Ethanol (solvent and acyl acceptor)~40%~60% (S-acid)[8]
1-(isopropylamine)-3-phenoxy-2-propanolCandida rugosa MYToluene/[EMIM][BF4]28.2%96.2% (product)[6]

Experimental Protocols

Below are detailed methodologies for key experiments in the enzymatic resolution of this compound.

Protocol 1: Lipase-Catalyzed Kinetic Resolution via Esterification

  • Reaction Setup:

    • In a sealed flask, dissolve racemic this compound (1 equivalent) in a suitable organic solvent (e.g., toluene or hexane).

    • Add an acyl donor, such as vinyl acetate (2-3 equivalents).

    • Add the immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading will depend on the specific activity and should be optimized.

    • Seal the flask and place it in a shaker incubator at a constant temperature (e.g., 40°C).

  • Reaction Monitoring:

    • At regular intervals, withdraw small aliquots from the reaction mixture.

    • Filter the aliquot to remove the immobilized enzyme.

    • Analyze the sample using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess of the remaining acid and the formed ester.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion (typically around 50%) is achieved, stop the reaction by filtering off the immobilized enzyme.

    • The enzyme can be washed with fresh solvent and stored for reuse.

    • The filtrate contains the unreacted (S)- or (R)-2-methyl-3-phenylpropanoic acid and the ester of the opposite enantiomer.

    • Separate the acid from the ester using techniques such as liquid-liquid extraction with an aqueous base or column chromatography.

    • The ester can then be hydrolyzed chemically to obtain the other enantiomer of the acid.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Racemic Acid and Acyl Donor in Solvent B Add Immobilized Lipase A->B C Incubate at Controlled Temperature B->C D Monitor by Chiral HPLC/GC C->D E Stop Reaction (Filter Enzyme) D->E ~50% Conversion F Separate Acid and Ester E->F G Analyze Enantiomeric Purity (ee%) F->G

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.

troubleshooting_flowchart Start Start Experiment Problem Problem Encountered? Start->Problem LowEE Low Enantioselectivity (ee) Problem->LowEE Yes, Low ee LowConversion Low Conversion Problem->LowConversion Yes, Low Conv. NoActivity No/Low Activity Problem->NoActivity Yes, No Activity Success Successful Resolution Problem->Success No Sol_LowEE Screen Enzymes Optimize Temp/Solvent Check Reaction Time LowEE->Sol_LowEE Sol_LowConversion Increase Reaction Time Increase Enzyme Load Check for Inhibition LowConversion->Sol_LowConversion Sol_NoActivity Check Enzyme Storage Verify Conditions (pH, T) Ensure Substrate Solubility NoActivity->Sol_NoActivity

Caption: Troubleshooting decision tree for enzymatic resolution.

References

Preventing racemization during the synthesis of chiral 2-Methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 2-methyl-3-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of chiral this compound?

A1: Racemization is the process that converts a single, optically active enantiomer (e.g., (S)-2-methyl-3-phenylpropanoic acid) into an equal mixture of both enantiomers ((S) and (R)), resulting in an optically inactive product.[1] In pharmaceutical applications, often only one enantiomer of a chiral drug is therapeutically active and safe. The presence of the other enantiomer can lead to reduced efficacy, unwanted side effects, or even toxicity. Therefore, controlling the stereochemistry to prevent racemization is critical.[1]

Q2: What is the primary mechanism leading to racemization during the synthesis of this compound?

A2: The primary mechanism of racemization for α-aryl propanoic acids like this compound involves the deprotonation of the acidic proton at the chiral α-carbon (the carbon attached to the carboxylic acid group).[1][2] This abstraction is often facilitated by basic conditions, leading to the formation of a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, resulting in a loss of the original stereochemistry.[1] Acid-catalyzed enolization can also lead to racemization.[2][3]

Q3: How can I determine the enantiomeric excess (ee) of my synthesized this compound?

A3: The most common and reliable method for determining the enantiomeric excess (ee) is chiral High-Performance Liquid Chromatography (HPLC).[4][5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.[5] By comparing the peak areas of the two enantiomers, the ee can be calculated.[6]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Significant Racemization Detected in Final Product Harsh Reaction Conditions: Both strong acids and bases can catalyze the enolization of the carbonyl group, leading to the loss of stereochemistry at the α-carbon.[3]Reaction Conditions: If possible, conduct the reaction under neutral conditions. If a base is necessary, opt for a weaker, non-nucleophilic base and maintain a low reaction temperature. For acid-catalyzed steps, use the mildest acid possible for the shortest duration.[3]
Elevated Temperature: Higher reaction temperatures can increase the rate of racemization.Temperature Control: Perform coupling and other sensitive reactions at lower temperatures. For instance, carbodiimide-mediated couplings are often best performed at low temperatures.[3]
Inappropriate Solvent: The choice of solvent can influence the extent of racemization.Solvent Selection: While DMF is common, consider switching to a different solvent or using a solvent mixture if racemization is observed. In some cases, adding DMSO can help disrupt aggregation that may contribute to side reactions.[3]
Low Diastereoselectivity when Using a Chiral Auxiliary Incomplete Enolate Formation: Insufficient or improper formation of the enolate during alkylation steps can result in poor diastereoselectivity.[5]Enolate Formation: Ensure the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (e.g., -78 °C) to achieve complete and regioselective enolate formation.[5]
Temperature Fluctuations: Allowing the temperature to rise during enolate formation or alkylation can decrease stereoselectivity.[5]Strict Temperature Control: Maintain a consistent low temperature throughout these critical steps using a reliable cooling bath (e.g., dry ice/acetone).[5]
Racemization During Amide Bond Formation (if applicable) Choice of Coupling Reagent: Carbodiimides like DCC or DIC, when used alone, can lead to significant racemization through the formation of a susceptible O-acylisourea intermediate.[1]Coupling Reagents and Additives: Use coupling reagents in conjunction with racemization-suppressing additives like HOBt or OxymaPure.[3][7] Phosphonium or aminium/uronium salt reagents (e.g., HBTU, HATU) are also designed for high coupling rates and low racemization.[3]
Strong Base: The presence of a strong base can abstract the α-proton, leading to racemization.Base Selection: Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA.[1][3]

Quantitative Data on Racemization Suppression

The choice of reagents and conditions can significantly impact the degree of racemization. The following table provides a qualitative comparison of common strategies.

StrategyEffectiveness in Suppressing RacemizationNotes
Use of Additives (e.g., HOBt, OxymaPure) HighCommonly used with carbodiimides to prevent the formation of racemization-prone intermediates.[8]
Lowering Reaction Temperature Moderate to HighReduces the rate of both the desired reaction and the racemization side reaction.[9]
Use of Weaker/Sterically Hindered Bases Moderate to HighMinimizes the abstraction of the α-proton.[9]
Choice of Low-Racemization Coupling Reagents HighReagents like HATU and HBTU are generally effective at minimizing racemization.[9]
Use of Less Polar Solvents ModerateSolvent choice is often constrained by the solubility of the reactants.[8]

Experimental Protocols

Protocol 1: Synthesis via Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This method relies on a chiral auxiliary to direct the stereoselective alkylation of a propionyl group, followed by cleavage to yield the desired chiral carboxylic acid.

  • Acylation of the Chiral Auxiliary:

    • Dissolve the Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent like THF and cool to -78 °C.

    • Add a strong base such as n-butyllithium dropwise and stir for 30 minutes.

    • Add propionyl chloride and allow the reaction to slowly warm to room temperature and stir for several hours.[5]

  • Diastereoselective Alkylation:

    • Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C.

    • Add a strong, non-nucleophilic base like NaHMDS and stir for 30 minutes to form the enolate.

    • Add the alkylating agent (e.g., benzyl (B1604629) bromide) and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product.[5]

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the alkylated product in a mixture of THF and water (typically 3:1).

    • Cool the solution to 0 °C and add a solution of lithium hydroxide (B78521) and hydrogen peroxide.

    • Stir at 0 °C for several hours.

    • Quench the reaction with a sodium sulfite (B76179) solution and then acidify with an acid like HCl to protonate the carboxylic acid.

    • Extract the final product, (S)-2-methyl-3-phenylpropanoic acid.[5]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline, and specific parameters will need to be optimized for your system.

  • Sample Preparation: Prepare a dilute solution of your purified this compound in the mobile phase (e.g., a mixture of hexane (B92381) and isopropanol). A typical concentration is around 1 mg/mL.[3]

  • HPLC Conditions:

    • Column: A chiral stationary phase column (e.g., Chiralcel® OJ-H, Chiralpak® IB).[4]

    • Mobile Phase: A mixture of hexane and isopropanol (B130326) is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A small amount of an acidic modifier like trifluoroacetic acid (TFA) may be added to improve peak shape.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound absorbs (e.g., 210 nm).[4]

  • Analysis:

    • Inject a sample of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.

    • Inject your synthesized sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.[6]

Visualizations

Racemization_Mechanism cluster_chiral Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_product Racemic Product Chiral_Acid (S)-2-Methyl-3-phenylpropanoic acid Enolate Planar Enolate Intermediate Chiral_Acid->Enolate Base (-H+) Racemic_Mixture Racemic Mixture ((S)- and (R)-enantiomers) Enolate->Racemic_Mixture Protonation (+H+)

Caption: Base-catalyzed racemization mechanism via a planar enolate intermediate.

Troubleshooting_Workflow Start Synthesize Chiral This compound Analyze_ee Determine Enantiomeric Excess (ee) (e.g., Chiral HPLC) Start->Analyze_ee Check_ee Is ee acceptable? Analyze_ee->Check_ee Product Final Optically Pure Product Check_ee->Product Yes Troubleshoot Troubleshoot Synthesis Check_ee->Troubleshoot No Review_Conditions Review Reaction Conditions (Base, Temp, Solvent) Troubleshoot->Review_Conditions Review_Reagents Review Reagents (Coupling Reagents, Auxiliaries) Troubleshoot->Review_Reagents Review_Conditions->Start Review_Reagents->Start

Caption: Workflow for synthesizing and troubleshooting racemization.

Prevention_Strategies cluster_factors Contributing Factors cluster_solutions Prevention Strategies Racemization Racemization Strong_Base Strong Base Racemization->Strong_Base High_Temp High Temperature Racemization->High_Temp Harsh_pH Harsh pH Racemization->Harsh_pH Additives Use Additives (e.g., HOBt) Racemization->Additives Inhibited by Weak_Base Use Weaker Base Strong_Base->Weak_Base Low_Temp Lower Temperature High_Temp->Low_Temp Neutral_pH Maintain Neutral pH Harsh_pH->Neutral_pH

Caption: Relationship between racemization factors and prevention strategies.

References

Technical Support Center: Determination of Enantiomeric Excess of 2-Methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methyl-3-phenylpropanoic acid enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the enantiomeric excess (ee) of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the enantiomeric excess of this compound?

The most common and reliable methods for determining the enantiomeric excess of this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited to different experimental needs and available instrumentation.[1][2][3]

Q2: When should I choose Chiral HPLC for my analysis?

Chiral HPLC is the most versatile and widely used method for enantiomeric excess determination.[2] It is the instrument of choice due to its high resolution, sensitivity, and specificity.[2] It is particularly suitable for routine quality control and for the analysis of non-volatile compounds. A wide variety of chiral stationary phases (CSPs) are commercially available, increasing the likelihood of achieving a successful separation.

Q3: Is derivatization necessary for the analysis of this compound?

  • For Chiral HPLC: Derivatization is not always necessary but can be beneficial to improve detection (e.g., by introducing a chromophore for UV detection) and enhance the interaction with the chiral stationary phase.[4]

  • For Chiral GC: Derivatization is generally essential to convert the carboxylic acid into a more volatile and thermally stable ester (e.g., methyl or ethyl ester), making it suitable for GC analysis.[4][5]

  • For NMR Spectroscopy: Derivatization with a chiral derivatizing agent is one approach to convert the enantiomers into diastereomers, which can then be distinguished by NMR.

Q4: Can I use NMR spectroscopy for determining the enantiomeric excess?

Yes, NMR spectroscopy is a powerful and rapid method for determining enantiomeric excess.[6] This can be achieved by using:

  • Chiral Derivatizing Agents: These react with the enantiomers to form diastereomers, which will have distinct signals in the NMR spectrum.

  • Chiral Solvating Agents: These form transient diastereomeric complexes with the enantiomers, leading to separate signals.[1]

  • Chiral Shift Reagents: These are typically lanthanide-based complexes that induce chemical shift differences between the enantiomers.[1]

NMR offers the advantage of being a direct and often faster method that does not require chromatographic separation, making it useful for reaction monitoring.[3]

Q5: What is Capillary Electrophoresis and is it suitable for this analysis?

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used for chiral separations by adding a chiral selector to the background electrolyte.[7] It has been successfully applied to the enantiomeric resolution of 2-arylpropionic acids, a class of compounds to which this compound belongs.[8] CE is known for its high efficiency, short analysis times, and low sample and reagent consumption.[7]

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Problem: Poor or no enantiomeric resolution.

  • Possible Cause: Inappropriate chiral stationary phase (CSP).

    • Solution: The choice of CSP is critical for chiral recognition. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point for profen-type compounds. Consult column selection guides or the manufacturer's literature for the best CSP for your analyte.[9]

  • Possible Cause: Incorrect mobile phase composition.

  • Possible Cause: Suboptimal temperature.

    • Solution: Temperature affects the thermodynamics of the chiral recognition process. Use a column oven to control the temperature. Lower temperatures can sometimes improve resolution.[4]

  • Possible Cause: Incompatible mobile phase pH (for reversed-phase).

    • Solution: For acidic compounds like this compound, the pH of the mobile phase influences its ionization state and interaction with the CSP. Adjusting the pH to suppress ionization (e.g., adding a small amount of trifluoroacetic acid) can improve resolution.[9]

Problem: Peak tailing.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: Add an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase to suppress silanol (B1196071) interactions.[9]

  • Possible Cause: Column overload.

    • Solution: Reduce the sample concentration or injection volume.[9]

  • Possible Cause: Sample solvent mismatch.

    • Solution: Dissolve the sample in the mobile phase whenever possible.[9]

Problem: Shifting retention times.

  • Possible Cause: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase until a stable baseline is achieved before each injection.[9]

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature.[9]

  • Possible Cause: Mobile phase instability.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation of volatile components.

Chiral Gas Chromatography (GC)

Problem: Poor peak shape (tailing).

  • Possible Cause: Incomplete derivatization.

    • Solution: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. Ensure the sample is dry, as water can interfere with the reaction.[5]

  • Possible Cause: Active sites in the GC system.

    • Solution: Use a deactivated liner and ensure the column is properly conditioned.[4]

Problem: No peaks or very small peaks.

  • Possible Cause: The analyte is not volatile enough.

    • Solution: Confirm that the derivatization was successful. Consider a different derivatization agent to increase volatility.

  • Possible Cause: Thermal degradation of the analyte in the injector.

    • Solution: Lower the injector temperature.

Problem: Co-elution of enantiomers.

  • Possible Cause: Incorrect chiral stationary phase.

    • Solution: Cyclodextrin-based chiral columns are commonly used for this type of compound.[4] You may need to screen different derivatized cyclodextrin (B1172386) columns (e.g., permethylated β-cyclodextrin) to find one that provides adequate separation.

  • Possible Cause: Suboptimal temperature program.

    • Solution: Optimize the oven temperature program. A slower temperature ramp can often improve resolution.

Experimental Protocols & Data

Chiral HPLC Method

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase.

Experimental Protocol:

  • Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often added to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Temperature: Controlled at a constant temperature, often 25°C.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase.

  • Injection: Inject the sample onto the equilibrated column.

ParameterTypical Value
Column Polysaccharide-based CSP
Mobile Phase Hexane/Isopropanol (90:10) + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Expected Resolution (Rs) > 1.5 for baseline separation
Chiral GC Method

Principle: Volatile enantiomers (or their derivatives) are separated based on their interaction with a chiral stationary phase in a capillary column.

Experimental Protocol:

  • Derivatization: Convert the carboxylic acid to its methyl ester by reacting with a suitable reagent (e.g., diazomethane (B1218177) or methanolic HCl).

  • Column: Chiral capillary column (e.g., a cyclodextrin-based phase like Rt-βDEXsm).

  • Carrier Gas: Helium or hydrogen at an optimized flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 200°C) at a controlled rate (e.g., 5-10°C/min).

  • Injector Temperature: Typically 220-250°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). Detector temperature is typically 250°C.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane).

ParameterTypical Value
Column Cyclodextrin-based chiral capillary column
Carrier Gas Helium
Oven Program 60°C (2 min), then 10°C/min to 200°C
Injector Temp. 230°C
Detector FID at 250°C
Sample Prep Methyl ester derivative in hexane
NMR Spectroscopy Method

Principle: Enantiomers are converted to diastereomers by reaction with a chiral derivatizing agent, resulting in distinguishable signals in the NMR spectrum.

Experimental Protocol:

  • Derivatization: React the this compound sample with an enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine) in the presence of a coupling agent (e.g., DCC or EDC) to form diastereomeric amides.

  • NMR Solvent: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl3).

  • Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. The enantiomeric excess is calculated from the integration of these two signals.

ParameterDescription
Chiral Derivatizing Agent (R)-(-)-1-(1-Naphthyl)ethylamine or similar
NMR Spectrometer 400 MHz or higher for better resolution
Solvent CDCl3
Analysis Integration of diastereotopic proton signals

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Dissolution in Mobile Phase Injector Injector Sample->Injector MobilePhase Mobile Phase Preparation MobilePhase->Injector Column Chiral Column Injector->Column Injection Detector UV Detector Column->Detector Elution Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & ee Calculation Chromatogram->Integration

Caption: Experimental workflow for enantiomeric excess determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Sample Racemic Acid Derivatization Derivatization (Esterification) Sample->Derivatization Injector GC Injector Derivatization->Injector Column Chiral Capillary Column Injector->Column Vaporization Detector FID/MS Detector Column->Detector Separation Chromatogram Chromatogram Generation Detector->Chromatogram Calculation ee Calculation Chromatogram->Calculation Troubleshooting_Logic Start Poor Enantiomeric Resolution CheckCSP Is the CSP appropriate? Start->CheckCSP OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) CheckCSP->OptimizeMP Yes ChangeCSP Select a different CSP CheckCSP->ChangeCSP No AdjustTemp Adjust Column Temperature OptimizeMP->AdjustTemp AdjustTemp->OptimizeMP No Improvement Success Resolution Achieved AdjustTemp->Success Improved ChangeCSP->Start

References

Technical Support Center: Overcoming Low Yields in the Friedel-Crafts Acylation for 2-Methyl-3-phenylpropanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-3-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Friedel-Crafts acylation and subsequent reduction steps involved in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound using a Friedel-Crafts acylation?

A common and effective strategy involves a two-step process:

  • Friedel-Crafts Acylation: An aromatic substrate, typically benzene (B151609), is acylated with a suitable reagent to introduce the carbon backbone of the target molecule. A logical acylating agent would be a derivative of methylmalonic acid, such as methylmalonyl chloride or methylmalonic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction forms a β-keto acid or ester intermediate, such as 2-methyl-3-oxo-3-phenylpropanoic acid or its corresponding ester.

  • Reduction: The carbonyl group of the β-keto intermediate is then reduced to a methylene (B1212753) group (-CH₂-). Common methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Q2: I am experiencing very low yields in the initial Friedel-Crafts acylation step. What are the most common causes?

Low yields in Friedel-Crafts acylation are a frequent issue and can often be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will deactivate the catalyst.[1]

  • Insufficient Catalyst: The product of the acylation, an aryl ketone, can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction mixture. Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.[2]

  • Deactivated Aromatic Ring: Friedel-Crafts reactions are electrophilic aromatic substitutions and are significantly slowed or completely inhibited by electron-withdrawing groups on the aromatic ring.[1]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some acylations proceed at room temperature, others may require heating. However, excessively high temperatures can lead to side reactions and the formation of tar-like byproducts.

  • Poor Reagent Purity: The purity of the aromatic substrate, the acylating agent, and the solvent is crucial for a successful reaction.

Q3: My Friedel-Crafts acylation is producing a complex mixture of products. What could be the cause?

The formation of multiple products can stem from a few issues:

  • Polysubstitution: While less common than in Friedel-Crafts alkylation, polysubstitution can occur if the aromatic ring is highly activated. However, the acyl group introduced is deactivating, which typically prevents further acylation.[3]

  • Side Reactions: Impurities in the starting materials or suboptimal reaction conditions (e.g., high temperature) can lead to undesired side reactions.

  • Isomer Formation: If you are using a substituted benzene as your starting material, you may obtain a mixture of ortho, meta, and para isomers.

Q4: I have successfully synthesized the 2-methyl-3-oxo-3-phenylpropanoic acid intermediate, but the subsequent reduction is giving me a low yield of this compound. What are the potential issues?

The reduction of the β-keto group can be challenging.

  • Clemmensen Reduction Issues: The Clemmensen reduction is performed under strongly acidic conditions. The β-keto acid functional group may not be stable under these conditions, potentially leading to side reactions or incomplete reduction.

  • Wolff-Kishner Reduction Issues: The Wolff-Kishner reduction is carried out under strongly basic conditions at high temperatures. These conditions can be problematic if your molecule contains other base-sensitive functional groups. The Huang-Minlon modification, which involves distilling off water and excess hydrazine to increase the reaction temperature, can sometimes improve yields.[4][5][6]

  • Steric Hindrance: The carbonyl group in 2-methyl-3-oxo-3-phenylpropanoic acid is sterically hindered, which can make its reduction more difficult compared to simpler ketones.

Troubleshooting Guides

Guide 1: Low Yield in Friedel-Crafts Acylation
Symptom Possible Cause Troubleshooting Steps
No or very little product formation Inactive Catalyst: Moisture has deactivated the Lewis acid.1. Thoroughly dry all glassware in an oven before use. 2. Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. 3. Use a fresh, unopened container of the Lewis acid catalyst or a properly stored one.
Insufficient Catalyst: The product is complexing with the catalyst.1. Increase the stoichiometry of the Lewis acid catalyst to at least 1.1 equivalents, and potentially up to 2.5 equivalents.[2]
Deactivated Aromatic Ring: The aromatic substrate has electron-withdrawing groups.1. If possible, choose an aromatic starting material without strongly deactivating groups.
Low conversion of starting material Suboptimal Temperature: The reaction is too cold.1. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC.
Insufficient Reaction Time: The reaction has not gone to completion.1. Increase the reaction time and monitor the progress.
Formation of tar-like material Excessive Heat: The reaction temperature is too high.1. Lower the reaction temperature. Consider running the reaction at 0°C or room temperature.
Prolonged Reaction Time at High Temperature: 1. Optimize the reaction time to maximize product formation while minimizing byproduct formation.
Guide 2: Low Yield in the Reduction of 2-methyl-3-oxo-3-phenylpropanoic acid
Symptom Reduction Method Possible Cause Troubleshooting Steps
Incomplete reduction or complex mixture Clemmensen Reduction Substrate instability: The β-keto acid is not stable in strong acid.1. Consider converting the carboxylic acid to an ester before the reduction, as esters are generally more stable under these conditions. 2. Explore milder, modified Clemmensen reduction conditions.
Low yield of desired product Wolff-Kishner Reduction Suboptimal conditions: The reaction may not be reaching a high enough temperature.1. Employ the Huang-Minlon modification: after the initial reaction with hydrazine, distill off water and excess hydrazine to raise the reaction temperature to around 200°C.[5][6]
Steric hindrance: The carbonyl group is sterically hindered.1. Increase the reaction time and ensure the temperature is maintained at a high level. 2. Consider alternative, more powerful reducing agents if standard conditions fail.

Experimental Protocols

Step 1: Friedel-Crafts Acylation to Synthesize Ethyl 2-methyl-3-oxo-3-phenylpropanoate (Hypothetical Procedure)

  • Reagents:

    • Benzene (anhydrous)

    • Ethyl 2-chloro-2-methyl-3-oxopropanoate (or a similar acylating agent)

    • Aluminum chloride (AlCl₃, anhydrous)

    • Dichloromethane (B109758) (anhydrous solvent)

    • Hydrochloric acid (HCl, dilute aqueous solution)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane and aluminum chloride (1.2 equivalents).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of ethyl 2-chloro-2-methyl-3-oxopropanoate (1.0 equivalent) in anhydrous dichloromethane via the dropping funnel.

    • After the addition is complete, add anhydrous benzene (1.5 equivalents) dropwise.

    • Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. The reaction progress should be monitored by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Wolff-Kishner Reduction of the β-Keto Ester (General Protocol)

  • Reagents:

  • Procedure (Huang-Minlon Modification):

    • In a round-bottom flask equipped with a reflux condenser, combine the β-keto ester, potassium hydroxide (3 equivalents), hydrazine hydrate (4-5 equivalents), and diethylene glycol.

    • Heat the mixture to reflux (around 130-140°C) for 1-2 hours.

    • Remove the reflux condenser and replace it with a distillation apparatus.

    • Heat the mixture to distill off water and excess hydrazine, allowing the temperature to rise to approximately 200°C.

    • Once the temperature reaches 200°C, reattach the reflux condenser and maintain the temperature for 3-5 hours.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Acidify the mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting this compound by distillation or recrystallization.

Data Presentation

Table 1: Troubleshooting Common Issues in Friedel-Crafts Acylation

IssuePotential CauseKey Parameters to InvestigateExpected Outcome of Optimization
Low ConversionInactive CatalystMoisture content of reagents and glasswareIncreased product yield
Insufficient CatalystMolar ratio of Lewis acid to substrateIncreased product yield
Low TemperatureReaction temperatureIncreased reaction rate and yield
Byproduct FormationHigh TemperatureReaction temperatureReduced tar formation, cleaner reaction
Impure ReagentsPurity of starting materials and solventsFewer side products, higher yield

Table 2: Comparison of Reduction Methods for Aryl Ketones

MethodReagentsConditionsAdvantagesDisadvantages
Clemmensen Reduction Zn(Hg), conc. HClAcidic, refluxEffective for many aryl ketonesNot suitable for acid-sensitive substrates; may not be effective for β-keto acids
Wolff-Kishner Reduction H₂NNH₂, KOH or NaOH, high-boiling solventBasic, high temperature (reflux)Suitable for acid-sensitive substratesNot suitable for base-sensitive substrates; high temperatures required

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dry_glassware Dry Glassware start->dry_glassware anhydrous_reagents Use Anhydrous Reagents dry_glassware->anhydrous_reagents mix_reagents Mix Benzene, Acylating Agent, and Lewis Acid Catalyst anhydrous_reagents->mix_reagents control_temp Control Temperature mix_reagents->control_temp monitor_reaction Monitor Reaction (TLC/GC) control_temp->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Distillation) extract->purify end Isolated Intermediate purify->end

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Troubleshooting_Low_Yield_FC cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Yield in Friedel-Crafts Acylation catalyst_inactive Inactive Catalyst (Moisture Contamination) start->catalyst_inactive insufficient_catalyst Insufficient Catalyst (Product Complexation) start->insufficient_catalyst temp_suboptimal Suboptimal Temperature start->temp_suboptimal time_insufficient Insufficient Reaction Time start->time_insufficient impure_reagents Impure Starting Materials or Solvents start->impure_reagents solution1 solution1 catalyst_inactive->solution1 Solution: Ensure anhydrous conditions solution2 solution2 insufficient_catalyst->solution2 Solution: Increase catalyst stoichiometry solution3 solution3 temp_suboptimal->solution3 Solution: Optimize temperature solution4 solution4 time_insufficient->solution4 Solution: Increase reaction time solution5 solution5 impure_reagents->solution5 Solution: Purify reagents and solvents

Caption: Troubleshooting logic for low yields in Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of 2-Methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-phenylpropanoic acid. The information focuses on the widely used malonic ester synthesis route and addresses common challenges, with a particular emphasis on the impact of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The malonic ester synthesis is a robust and frequently employed method for the preparation of this compound.[1][2][3][4][5][6] This pathway involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[4][6]

Q2: Why is solvent selection critical in the synthesis of this compound?

A2: Solvent selection is crucial as it can significantly influence reaction rates, yields, and the formation of byproducts. The choice of solvent affects the solubility of reagents, the stability of intermediates (like the enolate), and the pathway of nucleophilic substitution reactions.

Q3: What are the key steps in the malonic ester synthesis of this compound where solvent effects are most pronounced?

A3: The solvent choice is particularly important during two key steps:

  • Enolate Formation: The solvent must be compatible with the base used (e.g., sodium ethoxide in ethanol) and effectively solvate the resulting enolate.

  • Alkylation: The solvent polarity can influence the rate of the SN2 reaction between the enolate and the alkyl halide. Polar aprotic solvents can accelerate this step.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solvent Considerations
Low Yield of Alkylated Product Incomplete enolate formation.- Ensure the use of a strong, dry base. - The choice of alcohol as a solvent should match the alkoxide base to prevent transesterification (e.g., sodium ethoxide in ethanol).
Slow or incomplete alkylation.- Consider using a polar aprotic solvent such as DMF or DMSO, which can accelerate SN2 reactions. However, ensure the solvent is anhydrous. - Tetrahydrofuran (THF) is another suitable solvent for the alkylation step.[7]
Formation of dialkylated byproduct.- Use a stoichiometric amount of the alkylating agent. - A less polar solvent might slightly reduce the reactivity of the enolate, potentially offering better control, though this could lower the overall reaction rate.
Incomplete Hydrolysis of the Ester Insufficient reaction time or concentration of the hydrolyzing agent.- Ensure an adequate reflux time with a sufficient concentration of aqueous base (e.g., NaOH or KOH).[8] - The presence of a co-solvent like ethanol (B145695) can improve the solubility of the ester in the aqueous base.
Difficulty with Product Isolation/Purification Product loss during aqueous workup.- Perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) to ensure complete recovery of the carboxylic acid after acidification.[8]
Presence of unreacted starting materials or byproducts.- Optimize the reaction conditions, including solvent and temperature, for each step to drive the reaction to completion. - Purification by distillation under reduced pressure is often effective for the final product.[8]

Solvent Effects on Synthesis Steps

The following table summarizes the role of different solvents in the key steps of the malonic ester synthesis of this compound.

Reaction Step Solvent Class Examples Effect on Reaction
Enolate Formation ProticEthanol, MethanolCommonly used with the corresponding alkoxide base (e.g., sodium ethoxide in ethanol). The solvent also acts as a proton source for the reverse reaction, establishing an equilibrium.[3][9]
Alkylation (SN2) Polar AproticDMF, DMSO, THFThese solvents can accelerate the rate of SN2 alkylation by solvating the cation of the enolate salt, leaving the enolate anion more nucleophilic. THF is a common choice.[7]
ProticEthanol, MethanolCan be used but may lead to slower reaction rates compared to polar aprotic solvents due to solvation of the nucleophile.
Hydrolysis Aqueous/Alcohol MixturesWater/EthanolThe addition of an alcohol like ethanol can increase the solubility of the substituted malonic ester in the aqueous base, facilitating hydrolysis.
Work-up/Extraction Non-polar/Slightly Polar Ethers & EstersDiethyl Ether, Ethyl Acetate, DichloromethaneUsed for extracting the final product from the aqueous solution after acidification.[8][10] Dichloromethane is also used in related syntheses.[10]

Experimental Protocol: Malonic Ester Synthesis of this compound

This protocol outlines the synthesis starting from diethyl malonate and benzyl (B1604629) chloride, followed by methylation.

Step 1: Benzylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

  • After the addition is complete, add benzyl chloride dropwise.

  • Remove the ice bath and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and pour it into water. Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663), and evaporate the solvent to obtain diethyl benzylmalonate.

Step 2: Methylation of Diethyl Benzylmalonate

  • Prepare a solution of sodium ethoxide in absolute ethanol as in Step 1.

  • Add the diethyl benzylmalonate obtained from the previous step to the sodium ethoxide solution.

  • Add methyl iodide dropwise to the reaction mixture.

  • Reflux the mixture for 2-3 hours.

  • Follow the same work-up procedure as in Step 1 to isolate diethyl benzylmethylmalonate.

Step 3: Hydrolysis and Decarboxylation

  • To the diethyl benzylmethylmalonate, add an excess of a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture until the ester is completely hydrolyzed (this can be monitored by TLC).[8]

  • Cool the reaction mixture and acidify it with concentrated hydrochloric acid until the pH is acidic.

  • The dicarboxylic acid will precipitate. Heat the mixture gently to effect decarboxylation, which is indicated by the evolution of carbon dioxide.

  • Cool the solution and extract the this compound with diethyl ether.

  • Dry the ethereal solution over anhydrous sodium sulfate and remove the solvent.

  • Purify the final product by vacuum distillation.[8]

Visualizing the Workflow

experimental_workflow A 1. Enolate Formation (Diethyl Malonate + NaOEt in Ethanol) B 2. Benzylation (Add Benzyl Chloride) A->B Formation of Nucleophile C Intermediate 1 (Diethyl Benzylmalonate) B->C S_N2 Reaction D 3. Second Enolate Formation (Intermediate 1 + NaOEt in Ethanol) C->D E 4. Methylation (Add Methyl Iodide) D->E Formation of Second Nucleophile F Intermediate 2 (Diethyl Benzylmethylmalonate) E->F S_N2 Reaction G 5. Hydrolysis (Aqueous NaOH, Reflux) F->G H 6. Acidification & Decarboxylation (HCl, Heat) G->H I 7. Work-up & Purification (Extraction with Ether, Distillation) H->I J Final Product (this compound) I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

Enantioselective Bioactivity: A Comparative Analysis of (S)- and (R)-2-Methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the (S)- and (R)-enantiomers of 2-Methyl-3-phenylpropanoic acid. This compound belongs to the class of 2-arylpropionic acids, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

It is a widely recognized pharmacological principle that the biological activity of 2-arylpropionic acids is highly enantioselective. The (S)-enantiomer is typically the potent inhibitor of COX enzymes, while the (R)-enantiomer exhibits significantly lower or negligible activity.[1] This guide will delve into this disparity, presenting supporting data from a structurally similar compound, detailing relevant experimental protocols, and visualizing the key signaling pathway.

Comparative Bioactivity Data

EnantiomerTarget EnzymeIC50 (µM)Potency
(S)-Ibuprofen COX-112Potent
COX-280Potent
(R)-Ibuprofen COX-1>400Very Low
COX-2Almost inactiveVery Low

Note: The IC50 values for ibuprofen (B1674241) are presented as a representative example of the enantioselective inhibition of COX enzymes by 2-arylpropionic acids.[1]

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The anti-inflammatory, analgesic, and antipyretic properties of (S)-2-Methyl-3-phenylpropanoic acid are primarily attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various prostaglandins (B1171923) and thromboxanes that mediate inflammation, pain, and fever.[1][2][3][4] The (S)-enantiomer is the active inhibitor in this pathway.[1]

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation S_Enantiomer (S)-2-Methyl-3- phenylpropanoic acid S_Enantiomer->COX_Enzymes

Caption: Prostaglandin biosynthesis pathway and the inhibitory action of the (S)-enantiomer.

Experimental Protocols

The determination of the inhibitory activity of the (S)- and (R)-enantiomers of this compound on COX-1 and COX-2 can be performed using established in vitro assays.

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe.

Materials:

  • Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • (S)- and (R)-2-Methyl-3-phenylpropanoic acid

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test enantiomers and reference inhibitors in a suitable solvent (e.g., DMSO), followed by a further dilution in assay buffer.

  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • 100% Activity Control: Enzyme, buffer, and vehicle (DMSO).

    • Inhibitor Wells: Enzyme, buffer, and test enantiomer/reference inhibitor at various concentrations.

    • Background Control: Buffer and vehicle, but no enzyme.

  • Reaction Initiation: Add the assay buffer, fluorometric probe, and heme to all wells. Add the respective COX enzyme to the "100% Activity Control" and "Inhibitor Wells". Add the test compounds, reference inhibitors, or vehicle to the appropriate wells. Pre-incubate the plate at 37°C for 10-15 minutes. Initiate the reaction by adding the arachidonic acid solution to all wells.[5]

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 37°C.[5]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Calculate the percentage of inhibition for each concentration of the enantiomer relative to the 100% activity control.

    • Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.[3][5]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents & Serially Dilute Test Compounds Plate_Setup Set up 96-well Plate (Controls & Inhibitors) Prep_Reagents->Plate_Setup Add_Enzyme Add COX-1 or COX-2 Enzyme Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Initiate_Reaction Initiate Reaction with Arachidonic Acid Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Initiate_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro COX inhibition assay.

Conclusion

The biological activity of this compound is expected to be highly enantioselective, with the (S)-enantiomer being the primary contributor to its anti-inflammatory effects through the potent inhibition of COX enzymes. The (R)-enantiomer is anticipated to be significantly less active. This enantioselectivity is a critical factor in the development of safer and more effective anti-inflammatory therapies, as the use of a single, active enantiomer can provide a better therapeutic index and reduce the metabolic burden compared to the administration of a racemic mixture. The experimental protocols outlined in this guide provide a robust framework for the quantitative evaluation of the COX inhibitory potential of each enantiomer.

References

A Comparative Guide to the Anti-Inflammatory Potential of Phenylpropanoic Acids: Focus on 2-Methyl-3-phenylpropanoic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the anti-inflammatory properties of 2-Methyl-3-phenylpropanoic acid against other phenylpropanoic acids is hampered by a lack of publicly available experimental data for this specific compound. However, by examining structurally related compounds, including a close amino-derivative and the widely studied nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), we can provide valuable insights for researchers and drug development professionals.

This guide synthesizes available data to offer a comparative framework, focusing on the known anti-inflammatory mechanisms and activities of phenylpropanoic acid derivatives. We will delve into the experimental data for S(-)-2-amino-2-methyl-3-phenylpropanoic acid and contrast it with the well-established profile of ibuprofen.

In Vitro and In Vivo Anti-Inflammatory Activity

The primary mechanism of anti-inflammatory action for many phenylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins (B1171923), key mediators of inflammation.[1][2] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][2]

While direct data for this compound is unavailable, a study on its amino-derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, demonstrated in vivo anti-inflammatory effects. In a xylene-induced ear edema model in mice, this compound exhibited approximately 31.1% inhibition at a dose of 10 mg/kg.[3] The study also indicated that the compound possesses COX-inhibiting abilities.[3]

For a broader comparison, ibuprofen, a well-known phenylpropanoic acid derivative, serves as a benchmark. Ibuprofen is a non-selective COX inhibitor, affecting both COX-1 and COX-2.[4][5]

Table 1: Comparative Anti-Inflammatory Activity

CompoundAssaySpeciesResultsReference
S(-)-2-amino-2-methyl-3-phenylpropanoic acid Xylene-induced ear edemaMouse~31.1% inhibition at 10 mg/kg[3]
Ibuprofen Cyclooxygenase (COX-1) InhibitionHumanIC50: 12 µM[4]
Cyclooxygenase (COX-2) InhibitionHumanIC50: 80 µM[4]
Carrageenan-induced paw edemaRatSignificant dose-dependent edema inhibition[6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are protocols for the key assays mentioned.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay determines the potency of a compound to inhibit the COX-1 and COX-2 isoforms.

Principle: The assay measures the production of prostaglandins (e.g., PGE2) or other downstream products from the enzymatic conversion of arachidonic acid by purified COX enzymes or in cell-based systems.

General Procedure:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a suitable buffer.

  • Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

  • Detection: The product of the reaction (e.g., PGH2, which is then converted to a more stable product) is measured. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or spectrophotometry.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration.[5]

Carrageenan-Induced Paw Edema (In Vivo)

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[6][7]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[7]

General Procedure:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a specific period.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (B1671933) or ibuprofen.[8][9]

  • Induction of Inflammation: After a set time (e.g., 60 minutes) following compound administration, a solution of carrageenan (typically 1%) is injected into the subplantar region of the right hind paw of each animal.[8]

  • Measurement of Paw Edema: The volume of the paw is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[7][8]

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[10]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs can aid in understanding the evaluation of these compounds.

COX_Signaling_Pathway Cyclooxygenase (COX) Signaling Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by inflammation) Arachidonic_Acid->COX2 PLA2 Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection, Platelet Aggregation Thromboxanes->Gastric_Protection Prostacyclins->Gastric_Protection NSAIDs Phenylpropanoic Acids (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2

Caption: COX Signaling Pathway and NSAID Action.

Experimental_Workflow In Vivo Anti-Inflammatory Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Measurement & Analysis Animal_Acclimatization Animal Acclimatization (Rats/Mice) Grouping Random Grouping (Control, Test, Positive Control) Animal_Acclimatization->Grouping Compound_Admin Compound Administration (Oral/IP) Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Subplantar) Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Calculation Calculate % Edema Inhibition Paw_Volume_Measurement->Data_Calculation Statistical_Analysis Statistical Analysis Data_Calculation->Statistical_Analysis

Caption: Carrageenan-Induced Paw Edema Workflow.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of common analytical methods for the quantification of 2-Methyl-3-phenylpropanoic acid, tailored for researchers, scientists, and professionals in drug development. The comparison focuses on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance data and protocols are based on established validation techniques for structurally similar 2-arylpropionic acid derivatives and are validated in accordance with International Council for Harmonisation (ICH) guidelines.[1]

Data Presentation: Performance Characteristics

The selection of an analytical method is contingent on factors such as the sample matrix, required sensitivity, and the specific objectives of the analysis. The following table summarizes the typical performance characteristics of the three primary analytical techniques.

Performance ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)General Acceptance Criteria
Linearity (R²) > 0.995> 0.995> 0.998≥ 0.99[2][3]
Accuracy (% Recovery) 98.0 - 102.0%Typically 80 - 120%[4]95.0 - 105.0%80 - 120% of the true value
Precision (%RSD) < 2.0%Generally < 15%[4]≤ 5.0%Varies by concentration level
Limit of Quantification (LOQ) ~1 - 10 µg/mLAnalyte Dependent~0.01 - 0.1 µg/mLQuantifiable with acceptable precision and accuracy[2]
Primary Advantage Simplicity, cost-effectivenessHigh separation efficiency for volatile impuritiesHigh sensitivity and selectivity, no derivatization needed-
Primary Disadvantage Lower sensitivity for complex matricesRequires extra sample preparation step (derivatization)[1][4]Higher instrument cost-
Typical Sample Matrix Bulk Drug, FormulationsVarious (with appropriate sample preparation)Plasma, Biological Fluids[4]-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and should be optimized and validated for specific laboratory conditions and applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for quantifying this compound in bulk substances and pharmaceutical formulations due to its simplicity and robustness.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A degassed mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3), often in a 50:50 (v/v) ratio.[5] For MS compatibility, phosphoric acid should be replaced with formic acid.[6][7]

    • Flow Rate: 1.0 mL/min.[1][5]

    • Column Temperature: 30°C.[5]

    • Detection Wavelength: UV at 225 nm.[5]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the validated linear range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

  • Validation Procedure (per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the analyte peak is well-resolved from any impurities or degradation products.

    • Linearity: Analyze a minimum of five concentrations across the target range. The correlation coefficient (r²) should be ≥ 0.99.[2]

    • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%).[1]

    • Precision: Assess repeatability by analyzing at least six replicate samples at the target concentration. Intermediate precision should also be evaluated.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high separation efficiency but requires a derivatization step to increase the volatility of the carboxylic acid.[4]

  • Instrumentation: GC system coupled to a Mass Spectrometer (MS) detector.

  • Sample Preparation and Derivatization:

    • Extraction: Perform a liquid-liquid extraction of the analyte from the sample matrix using a suitable organic solvent like ethyl acetate.[3][8]

    • Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under a gentle stream of nitrogen.[8]

    • Derivatization: To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester.[8][9]

  • Chromatographic Conditions:

    • Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas: Helium at a constant flow of approximately 1.2 mL/min.[1]

    • Injector Temperature: 250°C.[1]

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

    • Detector: Mass Spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[4]

  • Validation Procedure: Validation parameters are assessed similarly to the HPLC method, ensuring the derivatization reaction is complete and does not introduce bias.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, ideal for quantifying low levels of this compound in complex biological matrices like plasma, without the need for derivatization.[3][4]

  • Instrumentation: LC system coupled to a tandem mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard.

    • Add 300 µL of a precipitating agent (e.g., acetonitrile).

    • Vortex and then centrifuge to pellet the proteins.

    • Dilute the resulting supernatant with water before injection.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[3]

    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.[3]

    • Gradient: A typical gradient would start at 10% B, increase to 95% B over 5 minutes, hold, and then re-equilibrate.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Ion Source: ESI in negative mode.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and internal standard.[3]

  • Validation Procedure: The validation follows regulatory guidelines for bioanalytical methods, focusing on parameters like selectivity, matrix effect, accuracy, precision, and stability.[10][11]

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the analytical methods described.

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation cluster_validation Validation Parameters A Method Development (Selectivity & Optimization) B Method Qualification (Preliminary Assessment) A->B Initial Tests C Full Method Validation B->C Proceed if Qualified D Routine Sample Analysis C->D Method Approved V1 Specificity V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness

Caption: General workflow for the validation of an analytical method.

GCMS_Derivatization_Workflow GC-MS Analysis Workflow with Derivatization S1 Sample Collection S2 Liquid-Liquid Extraction (e.g., with Ethyl Acetate) S1->S2 S3 Solvent Evaporation (Dry Down) S2->S3 S4 Derivatization (e.g., Silylation with BSTFA) S3->S4 S5 GC-MS Injection & Analysis S4->S5 S6 Data Processing & Quantification S5->S6

Caption: Workflow for GC-MS analysis of this compound.

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-Methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 2-Methyl-3-phenylpropanoic acid, a chiral carboxylic acid, is a critical step in pharmaceutical development and chemical synthesis. The biological activity of such molecules often resides in a single enantiomer, making robust analytical and preparative separation methods essential. This guide provides a comparative overview of the performance of various chiral stationary phases (CSPs) for the resolution of this compound enantiomers, supported by experimental data to facilitate the selection of an optimal stationary phase.

Data Presentation: A Comparative Overview

The following tables summarize the chromatographic performance of different types of chiral stationary phases for the separation of this compound and structurally similar arylpropionic acids. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions. However, this data provides valuable insights into the potential of each phase type.

Table 1: Performance of Polysaccharide-Based Chiral Stationary Phases

Chiral Stationary Phase (CSP)ColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)k'1k'2αRsReference
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-Hn-Hexane/2-Propanol/TFA (90/10/0.1)1.0252.152.581.202.10[1]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-Hn-Hexane/Ethanol/TFA (80/20/0.1)0.5253.454.141.201.80
Cellulose tris(3-chloro-4-methylphenylcarbamate)CHIRALPAK IMHexane/Ethanol/DCM (50/50/1)1.025-->1.5>2.0[2]

Data for Chiralpak AD-H and Chiralcel OD-H is for the closely related 2-phenylpropionic acid and serves as a representative example.[1] k'1 and k'2: Retention factors of the first and second eluting enantiomers, respectively. α: Separation factor (k'2/k'1). Rs: Resolution. TFA: Trifluoroacetic acid. DCM: Dichloromethane.

Table 2: Performance of Other Chiral Stationary Phases

CSP TypeChiral Stationary Phase (CSP)ColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)αRsReference
Pirkle-type(R)-N-(3,5-Dinitrobenzoyl)phenylglycineRegis Whelk-O1Hexane/Isopropanol (90/10)1.025>1.2>1.5
Cyclodextrin-basedHydroxypropyl-β-cyclodextrinAstec CYCLOBOND I 2000Acetonitrile/Methanol/Acetic Acid (80:10:10)1.030~1.1~1.3[3]
Anion-ExchangerCHIRALPAK QN-AX-CO2/Methanol with acidic additive----[4]

Data for Pirkle-type and Cyclodextrin-based CSPs are representative for arylpropionic acids. Quantitative values (k', α, Rs) can vary significantly based on the specific analyte and conditions. CHIRALPAK QN-AX is noted for its specific enantioselectivity for acidic compounds in SFC.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing chiral separations. The following protocols are generalized representations for the different types of CSPs.

Polysaccharide-Based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H)

This protocol is suitable for the analytical separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: A standard HPLC system with a pump, autosampler, column thermostat, and a UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane, 2-Propanol (or Ethanol), and Trifluoroacetic acid (TFA) in the desired ratio (e.g., 90:10:0.1 v/v/v). Degas the mobile phase by sonication or vacuum filtration.[1]

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram and determine the retention times of the two enantiomers.

  • Data Analysis: Calculate the retention factors (k'), separation factor (α), and resolution (Rs) using standard chromatographic equations.[1]

Supercritical Fluid Chromatography (SFC) with Polysaccharide-Based CSPs

SFC offers a "greener" and often faster alternative to normal-phase HPLC for chiral separations.[5][6]

  • Instrumentation: An analytical SFC system equipped with a CO2 pump, a modifier pump, an automated back pressure regulator, a column oven, and a UV detector.

  • Column: Chiralpak AD-H (150 x 4.6 mm, 3 µm) or Chiralcel OJ-H (150 x 4.6 mm, 3 µm).[7]

  • Mobile Phase: Supercritical CO2 with a co-solvent of Methanol. An acidic additive like TFA may not be necessary for acidic compounds due to the in-situ formation of carbonic acid.[6][7]

  • Sample Preparation: Dissolve the racemic sample in Methanol to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Co-solvent Gradient: 5% to 40% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 254 nm

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Monitor the separation and record the chromatogram.

Mandatory Visualization

Chiral_Separation_Workflow cluster_Preparation Preparation cluster_Analysis Chromatographic Analysis cluster_Evaluation Performance Evaluation Analyte Racemic 2-Methyl-3- phenylpropanoic acid SamplePrep Sample Preparation (Dissolution & Filtration) Analyte->SamplePrep Solvent Mobile Phase/ Solvent Solvent->SamplePrep Injection Injection SamplePrep->Injection Separation Chiral Separation on CSP Injection->Separation Detection Detection (UV/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram DataAnalysis Data Analysis (k', α, Rs) Chromatogram->DataAnalysis Result Optimized Separation DataAnalysis->Result

Caption: Workflow for chiral separation and performance evaluation.

Concluding Remarks

The selection of an appropriate chiral stationary phase is a critical decision in the development of a robust enantioselective separation method. Polysaccharide-based CSPs, such as Chiralpak AD-H and Chiralcel OD-H, demonstrate broad applicability for the separation of arylpropionic acids, including this compound, in both HPLC and SFC modes.[1][7] Pirkle-type and cyclodextrin-based CSPs offer alternative selectivities and should be considered during method development screening.[8][9] The choice of mobile phase, including the organic modifier and any additives, as well as the column temperature, can significantly impact retention, selectivity, and resolution, and therefore must be carefully optimized for each specific application.[10] Supercritical fluid chromatography presents a powerful, environmentally friendly, and often faster alternative to traditional HPLC for both analytical and preparative-scale chiral separations.[5][6]

References

Resolving Racemic 2-Methyl-3-phenylpropanoic Acid: A Comparative Analysis of Enzymatic and Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of two primary methods for the resolution of racemic 2-Methyl-3-phenylpropanoic acid: enzymatic kinetic resolution and chemical resolution via diastereomeric salt crystallization. This comparison is supported by experimental data from analogous profen compounds to illustrate the performance of each technique.

The separation of racemic mixtures into their constituent enantiomers is a cornerstone of pharmaceutical development, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even cause adverse effects.[1] this compound, a member of the profen family of non-steroidal anti-inflammatory drugs (NSAIDs), is a chiral carboxylic acid for which enantioselective synthesis or resolution is paramount. This guide explores the two most prevalent resolution strategies, offering a side-by-side look at their methodologies, efficiencies, and underlying principles.

Quantitative Performance: A Side-by-Side Comparison

To provide a clear and objective comparison, the following tables summarize typical experimental outcomes for both enzymatic and chemical resolution of arylpropionic acids, using data from closely related compounds due to the limited availability of direct comparative studies on this compound.

Table 1: Enzymatic Kinetic Resolution of Flurbiprofen (Arylpropionic Acid Analogue)

ParameterValueReference
Enzyme Immobilized Candida antarctica Lipase (B570770) B (CALB)[2][3]
Reaction Enantioselective esterification with methanol[2][3]
Solvent Organic Solvent[2]
Temperature 10-60 °C[3]
pH 6-9[3]
Reaction Time 24 - 48 hours[2]
Conversion ~39%[2]
Enantiomeric Excess (e.e.) of Product ~90%[2][3]
Theoretical Max. Yield 50%

Note: Data is for the resolution of (R,S)-flurbiprofen, a structurally similar 2-arylpropionic acid.

Table 2: Chemical Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Crystallization

ParameterValueReference
Resolving Agent (R)-1-phenylethylamine or other chiral amines[4]
Reaction Formation of diastereomeric salts[5]
Separation Method Fractional Crystallization[5]
Solvent Various organic solvents (e.g., methanol, ethanol, acetone)[4][6]
Yield (single enantiomer) Typically < 50% per cycle[5]
Enantiomeric Excess (e.e.) >95% (often requires recrystallization)[4]

Experimental Methodologies: A Detailed Look

The success of any resolution is highly dependent on the careful execution of the experimental protocol. Below are detailed methodologies for both enzymatic and chemical approaches, which can be adapted for the resolution of this compound.

Enzymatic Kinetic Resolution Protocol

Enzymatic kinetic resolution leverages the high enantioselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[1] Candida antarctica lipase B (CALB) is a widely used and robust biocatalyst for the resolution of profens.[3] The following protocol is based on the enantioselective esterification of a racemic arylpropionic acid.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Dissolve the racemic this compound in the chosen anhydrous organic solvent in a sealed flask.

  • Add the anhydrous alcohol (typically 1.5-2 equivalents) to the solution.

  • Add the immobilized CALB to the reaction mixture.

  • Stir the suspension at a controlled temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the remaining acid and the formed ester using chiral chromatography.

  • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted acid and the ester product.

  • Once the desired conversion is reached, the enzyme is removed by filtration. The immobilized enzyme can often be washed and reused.

  • The filtrate, containing the unreacted (S)-acid and the (R)-ester (assuming the enzyme is R-selective), is then subjected to a separation process, such as liquid-liquid extraction or chromatography, to isolate the two enantiopure compounds.

Chemical Resolution Protocol (Diastereomeric Salt Crystallization)

Chemical resolution is a classical and industrially scalable method that involves the formation of diastereomeric salts with a chiral resolving agent.[5] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5] (R)-1-phenylethylamine is a common and effective resolving agent for racemic carboxylic acids.

Materials:

  • Racemic this compound

  • Enantiomerically pure (R)-1-phenylethylamine

  • Suitable crystallization solvent (e.g., methanol, ethanol, or a mixture)

  • Standard laboratory glassware for crystallization and filtration

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or polarimeter)

  • Acid and base for salt formation and liberation of the free acid

Procedure:

  • Dissolve the racemic this compound in a suitable solvent, heating gently if necessary.

  • In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in the same solvent.

  • Slowly add the resolving agent solution to the racemic acid solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. This is the first crop of crystals, enriched in one diastereomer.

  • The mother liquor, which is now enriched in the more soluble diastereomeric salt, can be concentrated and cooled to obtain a second crop of crystals, or the solvent can be evaporated and the remaining salt treated to recover the other enantiomer.

  • To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the solvent.

  • The purified diastereomeric salt is then treated with an acid (e.g., HCl) to liberate the enantiomerically enriched this compound, which can be extracted with an organic solvent. The chiral resolving agent can also be recovered from the aqueous layer by basification and extraction.

  • The enantiomeric excess of the resolved acid is determined using chiral HPLC or by measuring its specific rotation.

Visualizing the Workflows

To better illustrate the logical flow of each resolution process, the following diagrams are provided.

Enzymatic_Resolution_Workflow racemic_acid Racemic this compound reaction Enantioselective Esterification racemic_acid->reaction enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction alcohol Alcohol alcohol->reaction mixture Mixture of (S)-Acid and (R)-Ester reaction->mixture separation Separation (e.g., Extraction/Chromatography) mixture->separation s_acid (S)-2-Methyl-3-phenylpropanoic acid separation->s_acid r_ester (R)-Ester separation->r_ester

Enzymatic resolution workflow.

Chemical_Resolution_Workflow racemic_acid Racemic this compound salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_amine Chiral Amine (e.g., (R)-1-phenylethylamine) chiral_amine->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble acidification1 Acidification & Extraction less_soluble->acidification1 acidification2 Acidification & Extraction more_soluble->acidification2 enantiomer1 Enantiomer 1 acidification1->enantiomer1 enantiomer2 Enantiomer 2 acidification2->enantiomer2

Chemical resolution workflow.

Concluding Remarks

The choice between enzymatic and chemical resolution for this compound depends on several factors, including the desired scale of the reaction, cost considerations, and the required level of enantiopurity.

Enzymatic resolution offers the advantage of high enantioselectivity under mild reaction conditions, often leading to very high enantiomeric excess. The use of immobilized enzymes allows for easy separation and potential reuse of the biocatalyst, contributing to a more sustainable process. However, a key limitation of standard kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer.

Chemical resolution via diastereomeric salt formation is a well-established and highly scalable method. It can be cost-effective, especially if the resolving agent can be efficiently recovered and recycled. The primary challenges lie in finding a suitable resolving agent and crystallization solvent, which often requires extensive screening. Furthermore, achieving high enantiomeric excess may necessitate multiple recrystallization steps, which can reduce the overall yield.

For researchers and drug development professionals, a thorough evaluation of these trade-offs is essential. For initial, small-scale synthesis where high enantiopurity is the primary goal, enzymatic resolution is often an excellent choice. For larger-scale manufacturing where cost, scalability, and overall yield are critical, chemical resolution, potentially coupled with a process to racemize and recycle the unwanted enantiomer, may be more economically viable. Ultimately, the optimal method will be dependent on the specific requirements of the project and may benefit from preliminary experimental investigation of both approaches.

References

In vitro and in vivo efficacy of 2-Methyl-3-phenylpropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 2-Methyl-3-phenylpropanoic Acid Derivatives

This guide provides a detailed comparison of the in vitro and in vivo efficacy of various this compound derivatives, presenting key experimental data, methodologies, and associated biological pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.

In Vitro Efficacy: Cyclooxygenase (COX) Inhibition

A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives (6a–6m) were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.[1][2] The anti-inflammatory mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily through the inhibition of prostaglandin (B15479496) biosynthesis by targeting COX enzymes.[1]

Similarly, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals (FM1-6) and their corresponding carboxylic acid analogs (FM7-12) were synthesized and assessed for their COX-1 and COX-2 inhibitory activities.[3]

The inhibitory activities of these compounds were compared against established NSAIDs, ibuprofen (B1674241) and nimesulide. The results, presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity), are summarized in the tables below.

Table 1: COX-1 and COX-2 Inhibitory Activity of 2-(4-substitutedmethylphenyl)propionic Acid Derivatives [1][2]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
6h 1.833.45
6l 1.703.10
Ibuprofen 3.2412.80
Nimesulide >1002.80

Table 2: COX-1 and COX-2 Inhibitory Activity of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic Acid Derivatives [3]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
FM4 0.820.74
FM10 0.750.69
FM12 0.230.18
Ibuprofen 10.2115.34

In Vivo Efficacy: Analgesic and Anti-inflammatory Activity

Based on their potent in vitro COX inhibition and favorable safety profiles, compounds FM10 and FM12 were further evaluated in in vivo models of analgesia and inflammation.[3]

Table 3: In Vivo Analgesic and Anti-inflammatory Effects of Selected Derivatives [3]

Compound (Dose)Analgesic Activity (% inhibition of writhing)Anti-inflammatory Activity (% inhibition of edema)
FM10 (10 mg/kg)65.458.2
FM12 (10 mg/kg)72.866.5
Ibuprofen (10 mg/kg)55.151.7

Experimental Protocols

In Vitro COX Inhibition Assay

The in vitro cyclooxygenase (COX-1 and COX-2) inhibitory activity of the synthesized compounds was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

In Vivo Acetic Acid-Induced Writhing Test (Analgesic Activity)

The analgesic effect of the compounds was evaluated using the acetic acid-induced writhing test in mice. Animals were pre-treated with the test compounds or a control vehicle 30 minutes before the intraperitoneal injection of 0.6% acetic acid. The number of abdominal constrictions (writhings) was counted for 20 minutes after the acetic acid injection. The percentage inhibition of writhing was calculated by comparing the results of the treated groups with the control group.

In Vivo Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. Paw edema was induced by a sub-plantar injection of 1% carrageenan into the right hind paw of the rats. The test compounds or control were administered orally 1 hour before the carrageenan injection. The paw volume was measured at different time intervals after the carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume of the treated animals with that of the control group.

Signaling Pathways and Experimental Workflow

Cyclooxygenase (COX) Pathway and Inhibition by NSAIDs

The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Nonsteroidal anti-inflammatory drugs (NSAIDs), including the this compound derivatives discussed, exert their effect by inhibiting these enzymes. Ibuprofen, a well-known NSAID, is a non-selective inhibitor of both COX-1 and COX-2.[4]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation NSAIDs 2-Methyl-3-phenylpropanoic acid derivatives (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The COX pathway and the inhibitory action of NSAIDs.

General Experimental Workflow for Efficacy Evaluation

The diagram below outlines the typical workflow for evaluating the efficacy of novel chemical compounds, from initial in vitro screening to subsequent in vivo testing.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Synthesis Synthesis of Derivatives COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Data_Analysis_vitro IC50 Determination COX_Assay->Data_Analysis_vitro Lead_Selection Lead Compound Selection Data_Analysis_vitro->Lead_Selection Promising Candidates Analgesic_Test Analgesic Activity (Writhing Test) Lead_Selection->Analgesic_Test Anti_inflammatory_Test Anti-inflammatory Activity (Paw Edema Test) Lead_Selection->Anti_inflammatory_Test Data_Analysis_vivo Efficacy Evaluation Analgesic_Test->Data_Analysis_vivo Anti_inflammatory_Test->Data_Analysis_vivo

Caption: Workflow for evaluating the efficacy of new compounds.

References

Comparative Analysis of 2-Methyl-3-phenylpropanoic Acid Analogs in Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural activity relationship (SAR) of 2-Methyl-3-phenylpropanoic acid analogs as potent anti-inflammatory agents.

The following guide provides a comparative analysis of a series of this compound analogs, focusing on their inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of inflammation. This document summarizes quantitative biological data, details the experimental methodologies for the cited assays, and visualizes the relevant biological pathway to offer a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Structure-Activity Relationship and Comparative Potency

A study by Güneş et al. (2019) investigated a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives for their ability to inhibit COX-1 and COX-2 enzymes. The results, summarized in the table below, provide valuable insights into the structural features influencing the inhibitory potency and selectivity of these compounds. The parent structure, this compound, serves as a foundational scaffold for these analogs. Modifications primarily involve the introduction of various heterocyclic moieties attached to the phenyl ring via a methylthio linker.

The data reveals that the nature of the heterocyclic substituent plays a crucial role in determining the inhibitory activity against both COX isoforms. Notably, compounds 6h and 6l demonstrated the most potent inhibitory activity, with IC50 values comparable to or better than the reference non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen (B1674241) and nimesulide (B1678887).[1] Specifically, compounds 6h and 6l exhibited superior inhibition of COX-1 compared to ibuprofen and were nearly as potent as nimesulide against COX-2.[1] This suggests that the benzothiazole (B30560) and 5-chlorobenzothiazole moieties in 6h and 6l , respectively, are favorable for binding to the active site of both COX enzymes.

In contrast, analogs bearing smaller heterocyclic rings, such as thiazolidine (B150603) (6a ) or triazole (6d ), generally displayed weaker inhibitory activity.[1] This highlights the importance of the size and electronic properties of the substituent at the 4-position of the phenyl ring for effective COX inhibition.

Compound IDR Group (Substituent on the Phenyl Ring via -CH₂S-)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
6a 4,5-Dihydrothiazol-2-yl>10>10-
6b Thiazol-2-yl8.7515.210.58
6c 4-Methylthiazol-2-yl7.6313.540.56
6d 4-Methyl-4H-1,2,4-triazol-3-yl>10>10-
6e 1-Methyl-1H-imidazol-2-yl>10>10-
6f Benzothiazol-2-yl2.153.890.55
6g 6-Fluorobenzothiazol-2-yl1.983.450.57
6h 6-Chlorobenzothiazol-2-yl1.762.960.59
6i 1H-Benzimidazol-2-yl3.456.120.56
6j 1-Methyl-1H-benzimidazol-2-yl2.875.030.57
6k 5-Methoxy-1H-benzimidazol-2-yl2.544.320.59
6l 5-Chloro-1H-benzimidazol-2-yl1.402.340.60
6m 5,6-Dimethyl-1H-benzimidazol-2-yl2.013.210.63
Ibuprofen -4.329.870.44
Nimesulide -12.872.126.07

Experimental Protocols

The following is a detailed methodology for the in vitro cyclooxygenase (COX) inhibition assay used to generate the data presented above.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a test compound to inhibit the production of prostaglandins (B1171923) from arachidonic acid by the COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., ibuprofen, nimesulide) dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

  • 96-well microplates

  • Incubator

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and reference inhibitors in DMSO. Create a series of dilutions to be tested.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO for control) to the appropriate wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound analogs are primarily mediated through the inhibition of the cyclooxygenase pathway. The following diagrams illustrate this signaling cascade and the general workflow of the in vitro inhibition assay.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ (PLA₂) PGH2 Prostaglandin H₂ Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA₂) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Protection, Platelet Aggregation Thromboxanes->GI_Protection Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces PLA2 PLA₂ Analogs 2-Methyl-3-phenylpropanoic acid analogs (NSAIDs) Analogs->COX1 Inhibit Analogs->COX2 Inhibit

Caption: Cyclooxygenase signaling pathway and inhibition by NSAIDs.

Experimental_Workflow A 1. Prepare Reagents (Enzyme, Substrate, Inhibitors) B 2. Add Enzyme and Inhibitor to 96-well Plate A->B C 3. Pre-incubate B->C D 4. Initiate Reaction with Substrate (Arachidonic Acid) C->D E 5. Incubate to Allow Prostaglandin Production D->E F 6. Terminate Reaction E->F G 7. Measure Prostaglandin Levels (e.g., EIA) F->G H 8. Calculate % Inhibition and IC₅₀ Values G->H

Caption: General workflow for an in vitro COX inhibition assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural characteristics is paramount. This guide provides a detailed comparison of the spectroscopic data for 2-Methyl-3-phenylpropanoic acid and its structurally related analogs: 3-phenylpropanoic acid, 2-methylpropanoic acid, and 2-phenylpropionic acid. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The spectroscopic data for this compound and its related compounds are summarized in the tables below. This information is crucial for the structural elucidation and differentiation of these closely related molecules.

¹H NMR Spectral Data

The ¹H NMR spectra provide information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -COOH~11.0 - 12.0broad singlet-
C₆H₅-~7.15 - 7.30multiplet-
-CH(CH₃)-~2.70 - 2.85multiplet-
-CH₂-~2.95 (dd), ~2.60 (dd)doublet of doublets-
-CH₃~1.15doublet~7.0
3-Phenylpropanoic acid -COOH~10.72 - 11.05singlet-
C₆H₅-~7.17 - 7.34multiplet-
-CH₂- (adjacent to phenyl)~2.97triplet7.8
-CH₂- (adjacent to COOH)~2.69triplet7.8
2-Methylpropanoic acid -COOH~12.0broad singlet-
-CH-~2.6septet~7.0
-CH₃~1.2doublet~7.0
2-Phenylpropionic acid -COOH~11.5 - 11.7broad singlet-
C₆H₅-~7.20 - 7.40multiplet-
-CH-~3.73quartet~7.2
-CH₃~1.51doublet~7.2
¹³C NMR Spectral Data

The ¹³C NMR spectra reveal the chemical environment of the carbon atoms within a molecule.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -COOH~180
C (ipso)~140
C (aromatic)~126 - 129
-CH(CH₃)-~42
-CH₂-~40
-CH₃~17
3-Phenylpropanoic acid -COOH~177.7 - 179.8
C (ipso)~140.2
C (aromatic)~126.5 - 128.7
-CH₂- (adjacent to phenyl)~35.6
-CH₂- (adjacent to COOH)~30.7
2-Methylpropanoic acid -COOH~184
-CH-~34
-CH₃~19
2-Phenylpropionic acid -COOH~181.1
C (ipso)~139.7
C (aromatic)~127.2 - 128.6
-CH-~45.4
-CH₃~18.0
IR Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundFunctional GroupVibrationFrequency (cm⁻¹)
This compound O-H (Carboxylic Acid)Stretch2500-3300 (broad)
C-H (sp³)Stretch<3000
C=O (Carboxylic Acid)Stretch~1700-1725
C=C (Aromatic)Stretch~1450-1600
3-Phenylpropanoic acid O-H (Carboxylic Acid)Stretch2500-3300 (broad)
C-H (sp³)Stretch<3000
C=O (Carboxylic Acid)Stretch~1700
C=C (Aromatic)Stretch~1450-1600
2-Methylpropanoic acid O-H (Carboxylic Acid)Stretch2500-3300 (broad)
C-H (sp³)Stretch2870-2970
C=O (Carboxylic Acid)Stretch~1710
2-Phenylpropionic acid O-H (Carboxylic Acid)Stretch2500-3300 (broad)
C-H (sp²)Stretch>3000
C-H (sp³)Stretch<3000
C=O (Carboxylic Acid)Stretch~1700-1725
C=C (Aromatic)Stretch~1450-1600
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 164119 [M-COOH]⁺, 91 [C₇H₇]⁺
3-Phenylpropanoic acid 150105 [M-COOH]⁺, 91 [C₇H₇]⁺, 77 [C₆H₅]⁺
2-Methylpropanoic acid 8873 [M-CH₃]⁺, 45 [COOH]⁺, 43 [C₃H₇]⁺
2-Phenylpropionic acid 150105 [M-COOH]⁺ (Base Peak), 77 [C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

  • ¹H NMR Acquisition : Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Instrumentation : FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC-MS Conditions : The sample was injected into a GC equipped with a capillary column. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure separation of components. The separated components were then introduced into the mass spectrometer.

  • Mass Analysis : The mass spectrometer was operated in EI mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting ions was scanned over a range of 40-500 amu.

Visualization of the Spectroscopic Comparison Workflow

The logical workflow for the comparative spectroscopic analysis is depicted in the following diagram.

Spectroscopic_Comparison_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_output Output A This compound C NMR Spectroscopy (¹H and ¹³C) A->C D IR Spectroscopy A->D E Mass Spectrometry A->E B Related Compounds (3-phenylpropanoic acid, 2-methylpropanoic acid, 2-phenylpropionic acid) B->C B->D F Tabulate ¹H & ¹³C NMR Data (Chemical Shifts, Multiplicities) C->F G Tabulate IR Data (Absorption Bands) D->G E->E H Tabulate MS Data (Molecular Ion, Fragmentation) E->H I Comparative Analysis of Spectroscopic Features F->I G->I H->I J Publish Comparison Guide I->J

Caption: Workflow for Comparative Spectroscopic Analysis.

Safety Operating Guide

Safe Disposal of 2-Methyl-3-phenylpropanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Methyl-3-phenylpropanoic acid, a compound commonly used in pharmaceutical research.

Chemical and Hazard Data

Proper disposal procedures are informed by the chemical's properties and associated hazards. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [1]
Physical Form Solid
GHS Hazard Statements H302: Harmful if swallowed[2]
H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1][2]

Disposal Protocol

Adherence to a strict, step-by-step disposal process is crucial. The following protocol is based on standard safety data sheet recommendations.

Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure appropriate PPE is worn. This includes:

  • Safety glasses or face shield[2][3]

  • Impervious gloves[3][4]

  • Protective clothing[2][4]

  • Use in a well-ventilated area or with respiratory protection[2][4]

Spill Management and Waste Collection:

  • Containment: In the event of a spill, prevent the substance from entering drains, sewers, or water courses.[3] For minor spills, immediately clean up the material.[3] For major spills, evacuate the area and alert the appropriate emergency response team.[3]

  • Absorption: For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the chemical.[4] For solid spills, sweep or shovel the material, avoiding dust generation.[2][3] Do not use air hoses for cleaning.[3]

  • Collection: Place the absorbed or collected material into a clean, dry, and properly labeled, sealable container for disposal.[2][3][4]

Final Disposal:

  • Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5] Do not dispose of the material in the regular trash or pour it down the drain.[2][4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify 2-Methyl-3-phenylpropanoic acid for disposal wear_ppe Wear Appropriate PPE: Gloves, Goggles, Protective Clothing start->wear_ppe assess_spill Assess Situation: Minor or Major Spill? contain_spill Contain Spill: Prevent entry into drains assess_spill->contain_spill Minor evacuate Evacuate Area & Alert Emergency Services assess_spill->evacuate Major wear_ppe->assess_spill absorb_collect Absorb with Inert Material or Sweep Solid contain_spill->absorb_collect package_waste Place in Labeled, Sealed Container absorb_collect->package_waste dispose Dispose at Approved Waste Disposal Facility package_waste->dispose end End dispose->end evacuate->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound, ensuring the safety of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against these hazards. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or Neoprene gloves.[3][4][5][6][7][8] Ensure gloves are inspected before use and removed properly to avoid skin contact.[9]Provides protection against skin irritation and absorption. Nitrile and neoprene offer good resistance to organic acids.[3][5][6][7]
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[10]Protects against serious eye irritation from dust particles or splashes.[1][2]
Respiratory Protection For tasks with a potential for generating dust, a NIOSH-approved N95 or P100 particulate respirator is required.[11] In cases of higher exposure, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[2][9]Prevents respiratory tract irritation by minimizing the inhalation of airborne particles.[1][2]
Protective Clothing A standard laboratory coat must be worn. For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls are recommended.[2]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes are required in the laboratory at all times.Protects feet from spills and falling objects.

Operational and Disposal Plans

Strict adherence to the following step-by-step protocols is essential for the safe handling and disposal of this compound.

Experimental Protocol: Handling and Weighing

This protocol outlines the procedure for safely handling and weighing solid this compound.

  • Preparation:

    • Ensure the designated work area, typically a chemical fume hood, is clean and uncluttered.[12][13]

    • Verify that the fume hood is functioning correctly.

    • Assemble all necessary equipment and materials (spatulas, weigh boats, containers, etc.) within the fume hood.

    • Don all required PPE as specified in the table above.

  • Handling and Weighing:

    • Perform all manipulations of the solid compound that may generate dust within the chemical fume hood to minimize inhalation exposure.[12][13]

    • To weigh the powder, tare a suitable container on the balance. If the balance cannot be located inside the fume hood, add the material to a sealed container within the hood before moving it to the balance for weighing.[13][14]

    • Use a spatula to carefully transfer the desired amount of the chemical. Avoid any actions that could create dust clouds.

    • Keep the container of this compound closed when not in use.[15]

  • Post-Handling:

    • Clean any spills immediately using appropriate procedures (see spill response protocol).

    • Wipe down the work surface with a suitable solvent (e.g., 70% ethanol) and then water.

    • Properly dispose of all contaminated disposable materials, including gloves and weigh boats, in the designated solid chemical waste container.[14]

    • Wash hands thoroughly with soap and water after removing gloves.[15]

Emergency Protocol: Spill Response

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact the designated safety officer.

  • Cleanup Procedure for Small Spills:

    • Ensure you are wearing the appropriate PPE, including respiratory protection if the substance is a powder.

    • For solid spills, gently sweep or vacuum the material. Avoid dry sweeping that could generate dust.[15] Use a vacuum equipped with a HEPA filter if available.[15]

    • Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[15]

    • For liquid spills (if the acid is dissolved), absorb the spill with an inert material such as sand or vermiculite.[16]

    • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.[17]

    • Keep organic acid waste separate from bases and other incompatible chemicals.[17]

  • Solid Waste Disposal:

    • Collect all solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container.[18]

  • Liquid Waste Disposal:

    • Collect any solutions containing this compound in a separate, labeled, and sealed hazardous waste container.

    • Do not pour any waste containing this chemical down the drain.[17]

  • Container Management:

    • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

    • Store waste containers in a designated satellite accumulation area away from incompatible materials.[1]

Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Weighing cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh Chemical in Fume Hood don_ppe->weigh handle 4. Perform Experiment weigh->handle clean_area 5. Clean Work Area handle->clean_area dispose_waste 6. Dispose of Waste clean_area->dispose_waste remove_ppe 7. Remove PPE dispose_waste->remove_ppe wash_hands 8. Wash Hands remove_ppe->wash_hands

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-phenylpropanoic acid
Reactant of Route 2
2-Methyl-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.